molecular formula C6H13NO3 B2628608 2-Cyclopropylalanine hydrate CAS No. 1820684-99-8

2-Cyclopropylalanine hydrate

Cat. No.: B2628608
CAS No.: 1820684-99-8
M. Wt: 147.174
InChI Key: VNKUPKMRFJIMQN-UHFFFAOYSA-N
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Description

2-Cyclopropylalanine hydrate (CAS 1820684-99-8) is a non-proteogenic amino acid featuring a cyclopropane ring, serving as a valuable synthetic intermediate in pharmaceutical research and development. The cyclopropyl group is a prominent motif in drug design, used to increase metabolic stability, enhance biological activity, and fix molecular conformation to improve potency and pharmacokinetic properties . This compound has demonstrated specific utility in the structure-based optimization of protease inhibitors. Research identifies cyclopropylalanine (Cpa) as a key aliphatic amino acid at the P2 position of potent, sub-micromolar inhibitors targeting the SARS-CoV-2 main protease (Mpro), a crucial viral enzyme . Its rigid, cyclic side chain is engineered to explore steric effects and optimize binding interactions within enzyme active sites, underscoring its role in advancing infectious disease therapeutics . The provided compound has a molecular formula of C6H13NO3 and a molecular weight of 147.17 g/mol . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-cyclopropylpropanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.H2O/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKUPKMRFJIMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Expanding the Proteomic Universe: An In-depth Technical Guide to Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the ability to precisely manipulate protein structure and function is paramount. The 20 canonical amino acids, while versatile, represent a finite chemical alphabet. The introduction of unnatural amino acids (UAAs) into proteins, a process known as genetic code expansion, has shattered this limitation, opening a new frontier in protein engineering, drug discovery, and materials science.[1][2] This guide provides a comprehensive technical overview of the core principles, methodologies, and applications of UAA incorporation, grounded in field-proven insights to empower your research and development endeavors.

The Rationale for Expanding the Genetic Code

Proteins are the workhorses of biology, mediating a vast array of cellular processes.[1] Their function is intrinsically linked to their three-dimensional structure, which is dictated by the sequence of their constituent amino acids. By moving beyond nature's 20 amino acids, we can introduce novel chemical functionalities, enabling a host of applications that are impossible with the standard proteinogenic building blocks.[1][3]

The strategic incorporation of UAAs allows for:

  • Enhanced Protein Stability and Activity: Modifying protein backbones or side chains can introduce conformational constraints or new intramolecular interactions, leading to increased thermal and chemical stability.[1]

  • Probing Biological Processes with Precision: UAAs can serve as spectroscopic probes, photo-crosslinkers, or post-translational modification mimics to dissect complex biological pathways with minimal perturbation.[1][4]

  • Engineering Novel Therapeutic Properties: The site-specific incorporation of UAAs is revolutionizing drug development, particularly in the creation of advanced antibody-drug conjugates (ADCs) with improved efficacy and safety profiles.[2]

  • Development of Advanced Biomaterials: UAAs can be used to create novel polymers and materials with unique, programmable properties.

Methodologies for Unnatural Amino Acid Incorporation

The site-specific incorporation of a UAA into a protein requires the hijacking and reprogramming of the cellular translation machinery. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[5] This pair functions independently of the host's endogenous synthetases and tRNAs, ensuring that the UAA is exclusively charged onto the engineered tRNA and incorporated only at a designated codon.[5]

The most common strategies for UAA incorporation are:

Stop Codon Suppression

This is the most widely used method for site-specific UAA incorporation.[6] It leverages the amber stop codon (UAG), which is the least frequently used stop codon in many organisms.[7] The methodology involves:

  • Engineering an Orthogonal tRNA/aaRS Pair: An aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA from a different species (e.g., archaea) are chosen to ensure they do not cross-react with the host's translational machinery.[3]

  • Mutating the tRNA Anticodon: The anticodon of the orthogonal tRNA is mutated to recognize the amber (UAG) stop codon.[7]

  • Evolving the aaRS: The active site of the orthogonal aaRS is mutated through rounds of directed evolution to specifically recognize and charge the desired UAA onto the engineered tRNA.[3]

  • Expressing the System: The gene for the protein of interest is mutated to contain a UAG codon at the desired site of UAA incorporation. This gene is co-expressed with the genes for the orthogonal tRNA and aaRS in the presence of the UAA in the growth medium.[3]

When the ribosome encounters the UAG codon, the engineered tRNA, charged with the UAA, competes with the host's release factor 1 (RF1), which normally terminates translation.[5] Successful suppression of the stop codon results in the incorporation of the UAA and the synthesis of a full-length protein.

Stop_Codon_Suppression cluster_translation Ribosomal Translation cluster_components Engineered Components Ribosome Ribosome mRNA 5'-...AUG...UAG...-3' Growing_Peptide Growing_Peptide Ribosome->Growing_Peptide Synthesis UAA Unnatural Amino Acid Ortho_aaRS Orthogonal aaRS UAA->Ortho_aaRS Binds Charged_tRNA UAA-tRNA Ortho_aaRS->Charged_tRNA Charges Ortho_tRNA Orthogonal tRNA (CUA) Ortho_tRNA->Ortho_aaRS Binds Charged_tRNA->Ribosome Delivers UAA at UAG codon

Diagram 1: Workflow of Stop Codon Suppression for UAA Incorporation.
Frameshift Suppression

This technique utilizes quadruplet codons to direct UAA incorporation. By engineering a tRNA with a four-base anticodon, the translational reading frame is shifted at a specific site, allowing for the insertion of a UAA. This method offers the potential for incorporating multiple different UAAs into a single protein.

Cell-Free Protein Synthesis (CFPS)

CFPS systems provide a powerful alternative to in vivo expression for UAA incorporation.[6] By removing the constraints of a living cell, such as cell wall permeability and UAA toxicity, CFPS offers several advantages:

  • Higher Efficiency: Direct access to the translational machinery allows for more efficient UAA incorporation.[6]

  • Greater Flexibility: The open nature of the system facilitates the easy addition and manipulation of components.

  • Toxic Protein Expression: Proteins that are toxic to living cells can be readily produced.

Experimental Protocols: A Practical Guide

The following protocols provide a generalized framework for UAA incorporation. Optimization will be required for specific proteins, UAAs, and expression systems.

Site-Specific UAA Incorporation in E. coli (Stop Codon Suppression)

Causality: This protocol is designed to maximize the expression of a target protein containing a UAA by co-expressing the necessary orthogonal components and inducing expression under conditions that favor suppression of the amber stop codon over translation termination.

Step-by-Step Methodology:

  • Plasmid Construction:

    • Clone the gene of interest into a suitable expression vector (e.g., pET series). Introduce an amber (TAG) codon at the desired site of UAA incorporation using site-directed mutagenesis.

    • Co-transform E. coli expression strains (e.g., BL21(DE3)) with the expression plasmid and a plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL).

  • Culture Growth and Induction:

    • Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotics and grow overnight at 37°C.

    • The next day, inoculate a larger volume of expression medium (e.g., Terrific Broth) with the starter culture.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Add the UAA to the culture to a final concentration of 1-2 mM.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

    • Simultaneously, induce the expression of the orthogonal aaRS if it is under an inducible promoter (e.g., with L-arabinose for the pEVOL plasmid).

  • Protein Expression and Harvest:

    • Reduce the temperature to 18-25°C and continue to shake the culture for 16-24 hours.

    • Harvest the cells by centrifugation.

  • Protein Purification and Characterization:

    • Lyse the cells using sonication or a French press.

    • Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

    • Confirm the incorporation of the UAA by mass spectrometry.

Cell-Free Protein Synthesis with a UAA

Causality: This protocol leverages a cell-free extract containing the necessary translational machinery to synthesize a protein with a UAA, bypassing the complexities of in vivo expression.

Step-by-Step Methodology:

  • Prepare the CFPS Reaction Mix:

    • Combine a commercially available or lab-prepared E. coli cell extract with a reaction buffer containing amino acids (excluding the one the UAA will replace if applicable), energy sources (e.g., ATP, GTP), salts, and cofactors.

  • Add UAA Incorporation Components:

    • Add the UAA to the reaction mix to a final concentration of 1-2 mM.

    • Add the purified orthogonal aaRS and in vitro transcribed orthogonal tRNA.

    • Add the plasmid DNA encoding the protein of interest with the amber codon.

  • Incubation:

    • Incubate the reaction mixture at 30-37°C for 2-4 hours.[6]

  • Analysis:

    • Analyze the protein expression by SDS-PAGE and Western blotting.

    • Confirm UAA incorporation by mass spectrometry.

Quantitative Comparison of UAA Incorporation

The efficiency of UAA incorporation can vary significantly depending on the UAA, the orthogonal pair, the expression system, and the position of the UAA in the protein. The following table provides a comparative overview of reported incorporation efficiencies for several commonly used UAAs.

Unnatural Amino Acid (UAA)Expression SystemIncorporation Efficiency (%)Protein YieldKey Features & Applications
p-Azido-L-phenylalanine (AzF) E. coli>20% of wild-typeHighBioorthogonal ligation (Click Chemistry), photo-crosslinking.
Mammalian Cells50-70% of wild-typeModerate to HighLabeling proteins in living cells, studying protein-protein interactions.
p-Acetyl-L-phenylalanine (AcF) E. coli>20% of wild-typeHighKeto-selective bioconjugation, spectroscopic probe.
Mammalian CellsLower than AzFModerateSite-specific protein modification.
p-Benzoyl-L-phenylalanine (pBpa) E. coliVariableModeratePhoto-crosslinking to map protein-protein interactions.[8]
Mammalian CellsVariableModerateStudying protein-protein interactions in their native context.[8]
O-Propargyl-L-tyrosine (pPaF) Cell-FreeHighHighClick chemistry applications.[6]

Troubleshooting Common Issues in UAA Incorporation

Despite advancements in the field, researchers may encounter challenges during UAA incorporation. Here are some common problems and their potential solutions:

ProblemPotential Cause(s)Troubleshooting Strategy
Low Protein Yield 1. Inefficient stop codon suppression. 2. Toxicity of the UAA or the expressed protein. 3. Suboptimal expression of the orthogonal aaRS/tRNA. 4. Poor solubility of the expressed protein.1. Use an E. coli strain with a deleted RF1. 2. Lower the expression temperature and/or the inducer concentration. 3. Optimize the plasmid copy number and promoter strength for the aaRS and tRNA. 4. Co-express molecular chaperones or use a solubility-enhancing tag.
No or Low UAA Incorporation 1. Inactive orthogonal aaRS. 2. Degradation of the UAA. 3. Insufficient uptake of the UAA by the cells.1. Sequence the aaRS gene to check for mutations. 2. Prepare fresh UAA solutions. 3. Increase the concentration of the UAA in the medium.
Misfolding or Aggregation of the Protein 1. The UAA perturbs the protein structure. 2. High expression levels leading to inclusion bodies.1. Choose a different site for UAA incorporation. 2. Lower the expression temperature and inducer concentration.

Applications in Drug Discovery and Biological Research

The ability to introduce novel chemical functionalities into proteins has profound implications for drug discovery and fundamental biological research.

Antibody-Drug Conjugates (ADCs)

Site-specific incorporation of UAAs allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR). This overcomes the heterogeneity issues associated with traditional conjugation methods that target native lysine or cysteine residues, leading to ADCs with improved therapeutic windows and more predictable pharmacokinetic properties. UAAs with bioorthogonal functional groups, such as azides or alkynes, serve as chemical handles for the precise attachment of cytotoxic payloads.

Probing Signaling Pathways: A Case Study with GPCRs

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction.[9] Studying their dynamic interactions with downstream signaling partners like β-arrestins is challenging due to the transient nature of these interactions. Photo-crosslinking UAAs, such as p-benzoyl-L-phenylalanine (pBpa), can be incorporated into specific sites within a GPCR or β-arrestin.[10][11] Upon UV irradiation, pBpa forms a covalent bond with nearby interacting partners, trapping the transient complex for identification and analysis by mass spectrometry.[11] This allows for the precise mapping of protein-protein interaction interfaces within a signaling pathway.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (with pBpa) G_Protein G Protein GPCR->G_Protein 2. G Protein Signaling Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Crosslinked_Complex Covalently-linked GPCR-β-Arrestin Complex Ligand Ligand Ligand->GPCR 1. Ligand Binding & Receptor Activation UV_Light UV Light (365 nm) UV_Light->GPCR 4. Photo-activation of pBpa

Diagram 2: Probing GPCR-β-Arrestin Interactions with a Photo-crosslinking UAA.

Future Perspectives

The field of unnatural amino acid incorporation is continuously evolving. Future advancements are likely to focus on:

  • Expanding the repertoire of UAAs: The development of new orthogonal pairs will enable the incorporation of an even wider range of chemical functionalities.

  • Improving incorporation efficiency: Engineering of ribosomes and other translational components holds the promise of significantly increasing the yield of proteins containing UAAs.[12]

  • Multi-site UAA incorporation: The development of robust methods for incorporating multiple, distinct UAAs into a single protein will open up new avenues for protein engineering and the creation of novel biopolymers.

  • Therapeutic applications: The clinical translation of proteins containing UAAs, particularly in the context of ADCs and other biotherapeutics, is an area of intense research.

By providing the tools to rewrite the language of life, unnatural amino acids are empowering scientists and researchers to address fundamental biological questions and develop next-generation therapeutics and materials.

References

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  • Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine - YouTube. Available at: [Link]

  • Creating Unnatural Amino Acids - BOC Sciences - YouTube. Available at: [Link]

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  • Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC - NIH. Available at: [Link]

  • A protein interaction graph. Nodes represent proteins and edges... - ResearchGate. Available at: [Link]

  • Why would proteins suddenly express in extremely low yield? - ResearchGate. Available at: [Link]

  • Pathway Enrichment Analysis plots: easy R tutorial - YouTube. Available at: [Link]

  • Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC. Available at: [Link]

  • Exploring GPCR‐arrestin interfaces with genetically encoded crosslinkers - PMC. Available at: [Link]

  • (A) Selected 24 sites for unnatural amino acid incorporation are marked... - ResearchGate. Available at: [Link]

  • Graphviz and dot: Generating Diagrams with Code - YouTube. Available at: [Link]

  • (PDF) p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide - ResearchGate. Available at: [Link]

  • How to Troubleshoot Low Protein Yield After Elution - Patsnap Synapse. Available at: [Link]

  • Photo-crosslinking of Bpa-arrestins with three different GPCRs with and... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP - YouTube. Available at: [Link]

  • GPCR Pathway - Creative Diagnostics. Available at: [Link]

  • Visualizing protein interaction networks in Python | by Ford Combs | TDS Archive - Medium. Available at: [Link]

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  • Best way of producing high quality diagrams of signalling pathways? : r/labrats - Reddit. Available at: [Link]

  • Photoaffinity Cross-Linking and Unnatural Amino Acid Mutagenesis Reveal Insights into Calcitonin Gene-Related Peptide Binding to the Calcitonin Receptor-like Receptor/Receptor Activity-Modifying Protein 1 (CLR/RAMP1) Complex | Biochemistry - ACS Publications. Available at: [Link]

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  • Mapping the Ligand-binding Site on a GPCR Using Genetically-encoded Photocrosslinkers. Available at: [Link]

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Sources

The Strategic Synthesis of Fmoc-L-2-Cyclopropylalanine: A Technical Guide for Advanced Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of a robust and scalable synthetic route to N-α-Fmoc-L-2-cyclopropylalanine (Fmoc-L-Cpa-OH), a valuable non-canonical amino acid for peptide-based drug discovery and development. The incorporation of a cyclopropyl moiety into peptide backbones can impart significant conformational rigidity, enhance metabolic stability, and modulate biological activity.[1] This guide focuses on a well-established and reliable approach utilizing a malonic ester synthesis strategy, followed by enantioselective enzymatic resolution and subsequent N-terminal Fmoc protection. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are elucidated to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Cyclopropylalanine in Peptide Design

The deliberate incorporation of unnatural amino acids is a cornerstone of modern peptide and peptidomimetic drug design. These tailored building blocks offer a means to overcome the inherent limitations of native peptides, such as poor bioavailability and rapid enzymatic degradation. Fmoc-L-2-cyclopropylalanine, in particular, has garnered significant attention for its ability to introduce a unique conformational constraint. The strained three-membered ring of the cyclopropyl group restricts the rotational freedom of the amino acid side chain, which can lead to a more defined three-dimensional structure of the resulting peptide. This pre-organization can enhance binding affinity to biological targets and improve resistance to proteolytic cleavage.[1] Consequently, Fmoc-L-Cpa-OH is a key component in the synthesis of advanced therapeutics, including inhibitors of HIV-1 protease and Hepatitis C virus (HCV) NS4B protein.[2]

This guide presents a comprehensive and practical approach to the synthesis of Fmoc-L-Cpa-OH, commencing from readily available starting materials. The chosen synthetic pathway is designed for both laboratory-scale preparation and potential scalability, emphasizing safety, efficiency, and high purity of the final product.

Retrosynthetic Analysis and Strategic Approach

The synthesis of Fmoc-L-2-cyclopropylalanine can be conceptually broken down into three key stages: construction of the racemic α-amino acid backbone, enantioselective resolution to isolate the desired L-enantiomer, and finally, the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Retrosynthesis Fmoc_Cpa Fmoc-L-Cyclopropylalanine L_Cpa L-Cyclopropylalanine Fmoc_Cpa->L_Cpa Fmoc Protection Racemic_Cpa Racemic Cyclopropylalanine L_Cpa->Racemic_Cpa Enzymatic Resolution Malonate_Intermediate Alkylated Acetamidomalonate Racemic_Cpa->Malonate_Intermediate Hydrolysis & Decarboxylation Starting_Materials Diethyl Acetamidomalonate + Cyclopropylmethyl Bromide Malonate_Intermediate->Starting_Materials Alkylation (Malonic Ester Synthesis)

Caption: Retrosynthetic analysis of Fmoc-L-2-Cyclopropylalanine.

The chosen forward synthesis employs the robust and versatile malonic ester synthesis to construct the carbon skeleton of cyclopropylalanine.[3] This method allows for the efficient formation of the α-carbon-side chain bond. Subsequently, an enzymatic resolution step is employed to achieve high enantiopurity, a critical requirement for pharmaceutical applications. The final step involves the well-established procedure for Fmoc protection of the amino group, rendering the amino acid ready for solid-phase peptide synthesis (SPPS).

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as a three-stage process, each with its own set of critical parameters and considerations.

Synthetic_Workflow cluster_0 Stage 1: Backbone Synthesis cluster_1 Stage 2: Amino Acid Formation & Resolution cluster_2 Stage 3: Fmoc Protection Start Diethyl Acetamidomalonate Alkylation Alkylation with Cyclopropylmethyl Bromide Start->Alkylation Intermediate1 Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate Alkylation->Intermediate1 Hydrolysis Acid Hydrolysis & Decarboxylation Intermediate1->Hydrolysis Racemic_AA DL-2-Cyclopropylalanine Hydrolysis->Racemic_AA Resolution Enzymatic Resolution Racemic_AA->Resolution L_AA L-2-Cyclopropylalanine Resolution->L_AA Fmoc_Protection Fmoc Protection with Fmoc-OSu L_AA->Fmoc_Protection Final_Product Fmoc-L-2-Cyclopropylalanine Fmoc_Protection->Final_Product

Caption: Overall workflow for the synthesis of Fmoc-L-2-Cyclopropylalanine.

Detailed Experimental Protocols

Stage 1: Synthesis of Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate

This stage utilizes the principles of the malonic ester synthesis, where the enolate of diethyl acetamidomalonate acts as a nucleophile to displace the bromide from cyclopropylmethyl bromide.[4]

Experimental Protocol:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add absolute ethanol (volume dependent on scale).

  • Base Addition: Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. The amount of sodium should be stoichiometric to the diethyl acetamidomalonate.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl acetamidomalonate dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add cyclopropylmethyl bromide to the reaction mixture. The reaction is typically exothermic, so the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for several hours until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid). Remove the ethanol under reduced pressure. To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Parameter Typical Value/Range Rationale/Justification
Solvent Absolute EthanolReacts with sodium to form the necessary ethoxide base; serves as the reaction medium.
Base Sodium Ethoxide (in situ)A strong enough base to deprotonate the α-carbon of the malonic ester, forming the nucleophilic enolate.
Temperature RefluxProvides the necessary activation energy for the SN2 reaction between the enolate and the alkyl halide.
Reaction Time 4-8 hoursEnsures complete alkylation; monitored by TLC.
Stage 2: Formation and Resolution of 2-Cyclopropylalanine

The alkylated malonate intermediate is then hydrolyzed and decarboxylated to yield the racemic amino acid. Subsequently, enzymatic resolution is employed to isolate the desired L-enantiomer.

Experimental Protocol:

  • Hydrolysis and Decarboxylation: To the purified diethyl 2-acetamido-2-(cyclopropylmethyl)malonate, add an excess of aqueous hydrochloric acid (e.g., 6 M HCl). Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by the evolution of carbon dioxide and TLC analysis.

  • Isolation of Racemic Amino Acid: After completion, cool the reaction mixture and concentrate under reduced pressure to remove water and excess HCl. The resulting solid is the hydrochloride salt of DL-2-cyclopropylalanine. The free amino acid can be obtained by dissolving the salt in water and adjusting the pH to the isoelectric point (typically around pH 6) with a base (e.g., ammonium hydroxide), leading to its precipitation. The solid is then collected by filtration, washed with cold water and ethanol, and dried.

  • Enzymatic Resolution: The racemic 2-cyclopropylalanine is subjected to enzymatic resolution. A common method involves the use of an acylase enzyme (e.g., from Aspergillus species) on the N-acetylated racemic amino acid. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid based on their different solubilities at a specific pH.

Parameter Typical Value/Range Rationale/Justification
Hydrolysis Reagent 6 M Hydrochloric AcidStrong acid is required to hydrolyze both the ester and amide functionalities.
Temperature RefluxHigh temperature is necessary to drive the hydrolysis and subsequent decarboxylation.
Enzyme Acylase IProvides high enantioselectivity for the hydrolysis of the N-acetyl group of the L-amino acid.
pH for Resolution Enzyme-dependent (typically near neutral)Optimal pH is crucial for enzyme activity and for the differential solubility of the resolved products.
Stage 3: N-α-Fmoc Protection

The final stage involves the protection of the α-amino group of L-2-cyclopropylalanine with the Fmoc group, making it suitable for use in Fmoc-based solid-phase peptide synthesis.[5][6]

Experimental Protocol:

  • Reaction Setup: Dissolve L-2-cyclopropylalanine in a mixture of a suitable organic solvent (e.g., 1,4-dioxane or acetone) and an aqueous solution of a weak base (e.g., 10% sodium carbonate or sodium bicarbonate). Cool the solution in an ice bath.

  • Fmoc Reagent Addition: To the cooled solution, add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the same organic solvent dropwise while maintaining the pH between 8 and 9 by the addition of the aqueous base as needed.

  • Reaction and Work-up: Stir the reaction mixture vigorously at 0°C for 1-2 hours and then at room temperature for several hours. Monitor the reaction by TLC. Once complete, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent and byproducts.

  • Purification: Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. The Fmoc-protected amino acid will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Parameter Typical Value/Range Rationale/Justification
Fmoc Reagent Fmoc-OSu or Fmoc-ClFmoc-OSu is generally preferred as it is more stable and less prone to side reactions than Fmoc-Cl.
Base Sodium Carbonate or BicarbonateMaintains a basic pH to ensure the amino group is deprotonated and nucleophilic.
pH Control 8-9Crucial to prevent the hydrolysis of the Fmoc reagent and to facilitate the reaction with the amino group.
Temperature 0°C to Room TemperatureInitial cooling minimizes side reactions, followed by warming to ensure complete reaction.

Characterization and Quality Control

The purity and identity of the final Fmoc-L-2-cyclopropylalanine product should be confirmed by a battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the Fmoc and cyclopropyl groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Chiral HPLC can be used to determine the enantiomeric excess.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-precedented method for the preparation of high-purity Fmoc-L-2-cyclopropylalanine. By understanding the underlying chemical principles and carefully controlling the key reaction parameters at each stage, researchers can confidently synthesize this valuable non-canonical amino acid for their peptide-based drug discovery and development programs. The malonic ester approach offers a scalable foundation, while enzymatic resolution ensures the requisite enantiopurity for biological applications. The final Fmoc protection step is a standard and efficient transformation, yielding a product ready for incorporation into complex peptide structures.

References

  • The Role of Fmoc-L-Cyclopropylalanine in Advanced Peptide Synthesis. (2026, January 24).
  • Malonic Ester Synthesis. Chemistry Steps. [Link]

  • Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]

  • Malonic Ester Synthesis. Chemistry LibreTexts. (2020, August 26). [Link]

  • Malonic Ester Synthesis. OpenOChem Learn. [Link]

  • Practical synthesis of fingolimod from diethyl acetamidomalonate. ResearchGate. (2025, August 6). [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters - ACS Publications. (2022, May 2). [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
  • FMOC-L-CYCLOPROPYLALANINE. Seven Chongqing Chemdad Co., Ltd.

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The Emergence of a Constrained Scaffold: A Technical History of 2-Cyclopropylalanine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Three Carbons

In the landscape of non-canonical amino acids, 2-cyclopropylalanine holds a distinct position as a conformationally constrained building block with significant implications for medicinal chemistry and peptide design.[1] Its unique structure, featuring a cyclopropyl ring appended to the β-carbon of alanine, imparts a rigid geometry that can profoundly influence the biological activity and metabolic stability of parent molecules.[2] The cyclopropyl group, with its high s-character and strained bonds, often serves as a bioisosteric replacement for gem-dimethyl groups or prolines, offering a tool to fine-tune potency, reduce off-target effects, and enhance pharmacokinetic profiles.[2] This guide provides a comprehensive technical overview of the discovery and historical evolution of 2-cyclopropylalanine synthesis, from its early conceptualization to modern asymmetric and enzymatic methodologies, offering field-proven insights for its application in contemporary drug discovery.

Chapter 1: The Genesis of a Novel Amino Acid - Discovery and Early Synthetic Efforts

The precise first synthesis of 2-cyclopropylalanine is rooted in the broader exploration of cyclopropane-containing compounds in the mid-20th century. While early work on cyclopropylamines and related carboxylic acids existed, the specific construction of the 2-cyclopropylalanine scaffold appears to have emerged from academic explorations into novel amino acid structures. An infrared spectrum of "3-cyclopropylalanine" from Abbott Laboratories, dated prior to 1970, suggests its existence and characterization in an industrial setting early on.

One of the foundational synthetic strategies for creating cyclopropyl amino acids, including 2-cyclopropylalanine, involved the reaction of dehydroalanine derivatives with diazomethane. This approach, referenced in patents from the 1980s as prior art, highlights a key chemical logic: the use of a 1,3-dipolar cycloaddition to construct a pyrazoline intermediate, which upon decomposition, yields the desired cyclopropane ring.[3]

The Pyrazoline Route: A Foundational, Racemic Synthesis

The core principle behind this early methodology is the [3+2] cycloaddition of diazomethane onto an activated alkene, specifically a dehydroalanine derivative. The resulting Δ¹-pyrazoline is unstable and rearranges to the more stable Δ²-pyrazoline. Subsequent thermal or photolytic extrusion of dinitrogen gas from the pyrazoline ring collapses the five-membered ring into a three-membered cyclopropane ring.

Pyrazoline_Route

Detailed Historical Protocol: Synthesis of Racemic Boc-2-Cyclopropylalanine p-Nitrobenzyl Ester [4]

This protocol is representative of the pyrazoline-based methods developed in the latter half of the 20th century.

  • Step 1: Preparation of p-Nitrobenzyl-3-t-butoxycarbonylamino-pyrazoline-3-carboxylate.

    • A solution of a Boc-dehydroalanine p-nitrobenzyl ester derivative in a suitable solvent (e.g., chloroform) is prepared.

    • An ethereal solution of diazomethane is added portion-wise at room temperature.

    • The reaction mixture is stirred overnight. The progress is monitored by the disappearance of the starting material.

    • The solvent is evaporated in vacuo to yield the crude pyrazoline intermediate.

  • Step 2: Thermolysis to form the Cyclopropane Ring.

    • The crude pyrazoline intermediate is dissolved in benzene.

    • The solution is refluxed for approximately 1.5 to 2 hours. The extrusion of nitrogen gas is observed.

    • The benzene is removed in vacuo to give a solid residue.

    • The crude product is recrystallized from a solvent system such as ethyl acetate-hexane to afford the purified Boc-cyclopropylalanine p-nitrobenzyl ester.[4]

Causality and Limitations: This method, while ingenious for its time, produced a racemic mixture of 2-cyclopropylalanine. The harsh conditions of thermolysis and the use of hazardous diazomethane were significant drawbacks. The lack of stereocontrol meant that subsequent, often inefficient, resolution steps were necessary to isolate the desired enantiomer for biological studies, driving the need for more sophisticated synthetic approaches.

Chapter 2: The Drive for Purity - Evolution into Asymmetric Synthesis

The increasing interest in incorporating non-canonical amino acids into peptides and pharmaceuticals in the late 20th and early 21st centuries necessitated the development of enantioselective synthetic routes.[1] For 2-cyclopropylalanine, this meant moving beyond racemic preparations and developing methods that could directly yield either the (R)- or (S)-enantiomer with high purity.

Modern Asymmetric Methodologies

A variety of strategies have been developed to achieve the asymmetric synthesis of cyclopropyl amino acids. These can be broadly categorized as:

  • Chiral Auxiliary-Mediated Syntheses: These methods involve temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of the cyclopropanation reaction. The auxiliary is then cleaved to yield the enantiomerically enriched product.

  • Catalytic Asymmetric Cyclopropanation: This approach utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to control the stereochemistry of the cyclopropane ring formation. This method is highly efficient as only a substoichiometric amount of the chiral source is required.[5]

  • Enzymatic and Chemoenzymatic Methods: Leveraging the inherent stereoselectivity of enzymes, these methods offer a green and highly specific route to enantiopure 2-cyclopropylalanine.[6]

Detailed Modern Protocol: Chemoenzymatic Synthesis of (S)-Cyclopropylglycine [6]

This contemporary approach exemplifies the power of combining traditional organic synthesis with biocatalysis to achieve high efficiency and enantiopurity.

  • Step 1: Synthesis of the α-Keto Acid Precursor (Cyclopropylglyoxylic Acid).

    • Inexpensive cyclopropyl methyl ketone is oxidized using aqueous potassium permanganate (KMnO₄) at 50°C in the presence of potassium carbonate (K₂CO₃).[6]

    • The mixture is mechanically stirred for several hours.

    • Excess KMnO₄ is quenched by the addition of 3.5% hydrogen peroxide (H₂O₂).

    • The resulting manganese dioxide (MnO₂) is removed by filtration.

    • The filtrate is concentrated in vacuo, and the resulting potassium cyclopropylglyoxylate is purified by recrystallization from methanol.[6]

  • Step 2: Enzymatic Reductive Amination.

    • A bifunctional enzyme system is employed, integrating a leucine dehydrogenase (for the reductive amination) and a formate dehydrogenase (for NADH cofactor regeneration).[6]

    • The cyclopropylglyoxylic acid precursor is incubated with the enzyme system in a buffered aqueous solution containing an ammonium source (e.g., ammonium formate) and a catalytic amount of NAD⁺.

    • The reaction is maintained at an optimal pH and temperature (e.g., pH 8.0-9.0, 35-40°C) for a period of hours.

    • The reaction progress is monitored by HPLC until the starting material is consumed.

    • The resulting (S)-cyclopropylglycine is isolated and purified. This method has been shown to produce (S)-cyclopropylglycine with >99.5% enantiomeric excess (ee) and high conversion yields.[4]

Chemoenzymatic_Synthesis

Chapter 3: Data-Driven Comparison of Synthetic Methodologies

The evolution of synthetic methods for 2-cyclopropylalanine is best illustrated by comparing the key performance metrics of different approaches over time. The progression from low-yield, racemic syntheses to highly efficient, enantioselective processes is a testament to the advancements in organic chemistry.

Method Era Stereocontrol Typical Yield Key Reagents/Catalysts Advantages Disadvantages
Pyrazoline Route1970s-1980sRacemicModerateDehydroalanine, DiazomethaneFoundational methodHazardous reagents, no stereocontrol, harsh conditions
Chiral Auxiliary1990s-2000sDiastereoselectiveGoodEvans auxiliaries, etc.Reliable stereocontrolStoichiometric use of chiral material, extra steps for auxiliary attachment/removal
Catalytic Asymmetric2000s-PresentEnantioselectiveGood to ExcellentChiral Rhodium or Copper complexesHigh enantioselectivity, catalytic use of chiral sourceCost of precious metal catalysts and ligands
Chemoenzymatic2010s-PresentEnantioselective (>99% ee)Excellent (>95% conversion)Dehydrogenase enzymesHigh stereospecificity, green chemistry principles, mild conditionsEnzyme availability and stability can be limitations

Chapter 4: Applications in Drug Discovery and Peptide Science

The availability of enantiomerically pure 2-cyclopropylalanine has made it a valuable tool for medicinal chemists. Its incorporation into peptide sequences can induce conformational rigidity, which can enhance binding affinity to biological targets and improve resistance to proteolytic degradation.[2] Furthermore, the cyclopropyl group can modulate the lipophilicity of a molecule, potentially improving its cell permeability and overall pharmacokinetic profile. Its use as a building block is critical in synthesizing novel drug candidates targeting a range of diseases, from metabolic disorders to cancer, by modulating specific enzyme activities.[3]

Conclusion

The history of 2-cyclopropylalanine is a microcosm of the broader evolution of synthetic organic chemistry. From its initial creation through classical, albeit limited, methods to its modern production via sophisticated asymmetric and enzymatic routes, the journey reflects a relentless pursuit of efficiency, precision, and stereocontrol. For today's researchers, 2-cyclopropylalanine is not merely a novel building block but a strategic tool, offering a unique set of properties to address the complex challenges of modern drug design and development. Understanding its synthetic history provides not only a practical guide to its preparation but also a deeper appreciation for the chemical logic that has made this valuable compound readily accessible to the scientific community.

References

  • Burger, A. (1966). Journal of Medicinal Chemistry, 9. This reference is cited as prior art in patents related to cyclopropyl amino acid synthesis.
  • Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. (2024). MDPI. [Link]

  • Schollkopf, U., Harms, R., & Hoppe, D. (1973). Liebigs Annalen der Chemie, 1973(4), 611-782.
  • Synthesis of Amino Acids of Cyclopropylglycine Series. (2015). ResearchGate. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). PubMed Central (PMC). [Link]

  • EP0135429A1 - The synthesis of cyclopropane amino acids and peptides. (1985).
  • Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates. (n.d.). Royal Society of Chemistry. [Link]

  • Bregovec, I., & Jakovcic, T. (1972). Monatshefte für Chemie, 103(1), 288-291.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

  • Introduction: “Noncanonical Amino Acids”. (2025). ACS Publications. [Link]

  • Exploring Cyclopropylalanine: A Versatile Compound for Chemical Synthesis and Beyond. (n.d.). Verdant. [Link]

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The Therapeutic Potential of 2-Cyclopropylalanine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-Cyclopropylalanine, a non-natural amino acid with significant potential in therapeutic applications. We delve into its unique chemical properties, mechanisms of action, and promising avenues for drug development, particularly in the fields of oncology and metabolic disorders. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive overview of the synthesis, biological activity, and preclinical evaluation of this intriguing molecule.

Introduction: The Strategic Advantage of the Cyclopropyl Moiety

The incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. 2-Cyclopropylalanine, a synthetic amino acid, stands out due to the presence of a cyclopropyl ring, a small, strained carbocycle that imparts significant and advantageous characteristics to molecules.[1] The rigid nature of the cyclopropyl group can lock a peptide into a more defined three-dimensional structure, potentially enhancing receptor binding and increasing resistance to enzymatic degradation.[2] Furthermore, the cyclopropyl group can increase metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] These properties make 2-Cyclopropylalanine a valuable building block for the design of novel therapeutics with improved efficacy and bioavailability.

This guide will provide a comprehensive overview of the current understanding of 2-Cyclopropylalanine, from its synthesis to its potential therapeutic applications, with a focus on providing practical insights for researchers in the field.

Physicochemical Properties of 2-Cyclopropylalanine

2-Cyclopropylalanine is an amino acid characterized by the presence of a cyclopropyl group attached to the beta-carbon of the alanine side chain. Its unique structure confers specific physicochemical properties that are advantageous in drug design.

PropertyValue/DescriptionReference
IUPAC Name 2-amino-3-cyclopropylpropanoic acid
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Chirality Exists as L- and D-enantiomers. The L-enantiomer is of primary interest for biological applications.[4]
Key Structural Feature The cyclopropyl ring provides conformational rigidity and increased metabolic stability.[2][3]

Enantioselective Synthesis of L-2-Cyclopropylalanine

The biological activity of 2-Cyclopropylalanine is highly dependent on its stereochemistry, with the L-enantiomer being the focus of most therapeutic investigations. Therefore, enantioselective synthesis is crucial. Below is a detailed, step-by-step protocol for the asymmetric synthesis of Fmoc-L-2-Cyclopropylalanine, a derivative ready for solid-phase peptide synthesis. This protocol is a composite of established methods for the synthesis of cyclopropyl amino acids.[5][6][7]

Detailed Synthesis Protocol

Objective: To synthesize Fmoc-L-2-Cyclopropylalanine from commercially available starting materials.

Materials:

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Diethyl 2-bromomalonate

  • 1,2-Dibromoethane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ammonia solution

  • (9-Fluorenylmethoxy)carbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO3)

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

  • To a stirred suspension of sodium hydride (2.0 eq) in anhydrous THF at 0 °C, add diethyl 2-bromomalonate (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1,2-dibromoethane (1.1 eq) dropwise and heat the reaction mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield diethyl 1,1-cyclopropanedicarboxylate.

Step 2: Hydrolysis and Decarboxylation to Cyclopropanecarboxylic acid

  • Dissolve the diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in a 2:1 mixture of ethanol and water containing sodium hydroxide (3.0 eq).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction and acidify to pH 2 with concentrated HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over MgSO4, and concentrate to give crude cyclopropanecarboxylic acid, which is used in the next step without further purification.

Step 3: Curtius Rearrangement to form Boc-L-2-Cyclopropylalanine methyl ester

  • This step involves a multi-step sequence including conversion to the acyl azide, Curtius rearrangement, and trapping with an appropriate alcohol, followed by enantioselective enzymatic resolution or the use of a chiral auxiliary. For a more direct and modern approach, an asymmetric catalytic method is preferred.

Alternative Step 3 (Asymmetric): Rhodium-catalyzed Asymmetric Cyclopropanation

  • A more direct and enantioselective route involves the rhodium-catalyzed reaction of a suitable diazoester with an alkene in the presence of a chiral ligand. This approach is beyond the scope of this generalized protocol but is a preferred industrial method.

Step 4: Hydrolysis and Protection to yield Fmoc-L-2-Cyclopropylalanine

  • Hydrolyze the methyl ester of L-2-Cyclopropylalanine using aqueous LiOH.

  • After acidification, extract the free amino acid.

  • Dissolve the crude L-2-Cyclopropylalanine in a 1:1 mixture of 10% aqueous sodium carbonate and dioxane.

  • Cool the solution to 0 °C and add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO4, and concentrate.

  • Purify the crude product by silica gel chromatography (e.g., using a gradient of methanol in dichloromethane) to afford Fmoc-L-2-Cyclopropylalanine.

Synthesis_Workflow start Diethyl 2-bromomalonate + 1,2-Dibromoethane step1 Cyclopropanation start->step1 intermediate1 Diethyl 1,1-cyclopropanedicarboxylate step1->intermediate1 step2 Hydrolysis & Decarboxylation intermediate1->step2 intermediate2 Cyclopropanecarboxylic acid step2->intermediate2 step3 Asymmetric Amination (e.g., Curtius Rearrangement + Resolution or Asymmetric Catalysis) intermediate2->step3 intermediate3 L-2-Cyclopropylalanine step3->intermediate3 step4 Fmoc Protection intermediate3->step4 end Fmoc-L-2-Cyclopropylalanine step4->end

Synthetic workflow for Fmoc-L-2-Cyclopropylalanine.

Potential Therapeutic Applications

The unique structural features of 2-Cyclopropylalanine make it a promising candidate for several therapeutic applications.

As an Antimicrobial Agent via Inhibition of α-Isopropylmalate Synthase

A significant and well-documented therapeutic potential of L-2-Cyclopropylalanine lies in its ability to inhibit α-isopropylmalate synthase (α-IPMS). This enzyme catalyzes the first committed step in the biosynthesis of the essential amino acid L-leucine in many bacteria and fungi. As this pathway is absent in humans, α-IPMS represents an attractive target for the development of novel antimicrobial agents with selective toxicity.

Mechanism of Action: L-2-Cyclopropylalanine acts as an inhibitor of α-IPMS, thereby blocking the production of L-leucine. This depletion of an essential amino acid leads to the inhibition of growth and proliferation of the targeted microorganisms. The specific IC50 value for L-2-cyclopropylalanine against α-IPMS has not been definitively reported in the reviewed literature, representing a key area for further investigation.

Leucine_Biosynthesis_Inhibition Pyruvate Pyruvate aKIV α-Ketoisovalerate Pyruvate->aKIV aIPMS α-Isopropylmalate Synthase (α-IPMS) aKIV->aIPMS AcetylCoA Acetyl-CoA AcetylCoA->aIPMS aIPM α-Isopropylmalate Leucine L-Leucine aIPM->Leucine ... Protein Protein Synthesis Leucine->Protein Growth Bacterial/Fungal Growth Protein->Growth CPA L-2-Cyclopropylalanine CPA->aIPMS Inhibits aIPMS->aIPM Catalyzes

Inhibition of the L-Leucine biosynthesis pathway by L-2-Cyclopropylalanine.
In Oncology: A Building Block for Novel Anticancer Agents

While direct evidence for the anticancer activity of 2-Cyclopropylalanine is limited, its derivatives have shown significant promise. A study on 2-cyclopropylindoloquinones demonstrated potent antitumor activity both in vitro and in vivo.[7] The 2-cyclopropyl substituent was found to be significantly more effective than a 2-isopropyl group, suggesting a potential role for the strained ring in the mechanism of action, possibly through radical ring-opening reactions.[7] These findings highlight the potential of 2-Cyclopropylalanine as a scaffold for the design of novel bioreductively activated antitumor agents.

Further research is warranted to evaluate the direct cytotoxic effects of 2-Cyclopropylalanine against a panel of cancer cell lines to determine its standalone potential in oncology.

In Metabolic Disorders: A Tool for Modulating Metabolism

The influence of amino acids on glucose and lipid metabolism is an area of active research. While specific studies on the direct effects of 2-Cyclopropylalanine on metabolic disorders like diabetes are not yet prevalent, the structural similarities to alanine, which is known to affect glucose metabolism, suggest a potential role.[8][9] Alanine can stimulate insulin secretion in the presence of glucose and can also influence gluconeogenesis.[9] The unique properties of 2-Cyclopropylalanine could modulate these effects, offering a novel approach to influencing metabolic pathways. Further investigation into the impact of 2-Cyclopropylalanine on glucose uptake, insulin secretion, and other metabolic parameters is a promising area for future research.

In Peptide Therapeutics: Enhancing Pharmacokinetic Profiles

The incorporation of non-natural amino acids is a well-established strategy to improve the therapeutic properties of peptides.[4][10] The conformational rigidity and increased hydrophobicity imparted by the cyclopropyl group of 2-Cyclopropylalanine can lead to peptides with:

  • Increased Proteolytic Stability: The constrained structure can hinder the access of proteases, prolonging the peptide's half-life in vivo.[2]

  • Enhanced Receptor Binding: By locking the peptide into a bioactive conformation, the cyclopropyl group can increase its affinity and selectivity for its target receptor.[2]

  • Improved Membrane Permeability: The increased lipophilicity can facilitate the passage of the peptide across cell membranes, which is often a major hurdle for peptide-based drugs.[2]

A concrete example of a peptide containing 2-cyclopropylalanine with detailed pharmacokinetic data would be highly valuable to the field, and this remains an area for further publication. The general principles, however, strongly support its utility in this application.[4][10]

Preclinical Evaluation Workflow

The preclinical development of a novel therapeutic candidate like 2-Cyclopropylalanine follows a structured workflow to assess its safety and efficacy before human trials.[11][12]

Step-by-Step Preclinical Evaluation Protocol

Objective: To systematically evaluate the therapeutic potential and safety profile of 2-Cyclopropylalanine.

Phase 1: In Vitro Characterization

  • Enzyme Inhibition Assays:

    • Determine the IC50 and Ki values of L-2-Cyclopropylalanine against its target enzyme (e.g., α-IPMS) using a quantitative enzyme inhibition assay.[13]

    • Characterize the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Cell-Based Assays:

    • Assess the cytotoxicity of L-2-Cyclopropylalanine against a panel of relevant cancer cell lines (e.g., using an MTT or similar assay).[14][15][16]

    • For antimicrobial applications, determine the Minimum Inhibitory Concentration (MIC) against a range of bacterial and fungal strains.

    • For metabolic studies, evaluate the effect of L-2-Cyclopropylalanine on glucose uptake and insulin secretion in relevant cell models (e.g., pancreatic beta-cells, adipocytes).

  • Mechanism of Action Studies:

    • Investigate the downstream cellular effects of target inhibition (e.g., measurement of intracellular leucine levels, analysis of cell cycle arrest and apoptosis in cancer cells).

Phase 2: In Vivo Efficacy Studies

  • Animal Model Selection: Choose appropriate animal models that recapitulate the disease of interest (e.g., xenograft models for cancer, infection models for antimicrobial studies, diabetic mouse models for metabolic disorders).

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:

    • Determine the absorption, distribution, metabolism, and excretion (ADME) profile of L-2-Cyclopropylalanine.[4]

    • Establish a dose-response relationship and an optimal dosing regimen.

  • Efficacy Assessment:

    • Evaluate the therapeutic effect of L-2-Cyclopropylalanine in the chosen animal models (e.g., tumor growth inhibition, reduction of bacterial load, improvement in glucose tolerance).

Phase 3: Preclinical Safety and Toxicology

  • Acute and Chronic Toxicity Studies: Determine the safety profile of L-2-Cyclopropylalanine through single-dose and repeated-dose toxicity studies in at least two animal species (one rodent, one non-rodent).

  • Genotoxicity and Carcinogenicity Studies: Assess the potential for L-2-Cyclopropylalanine to cause genetic mutations or cancer.

  • Safety Pharmacology: Evaluate the effects of L-2-Cyclopropylalanine on vital functions (e.g., cardiovascular, respiratory, and central nervous systems).

Preclinical_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Preclinical Safety & Toxicology p1_1 Enzyme Inhibition Assays (IC50, Ki, Mode of Inhibition) p1_2 Cell-Based Assays (Cytotoxicity, MIC, Metabolic Effects) p1_1->p1_2 p1_3 Mechanism of Action Studies p1_2->p1_3 p2_1 Animal Model Selection p1_3->p2_1 p2_2 PK/PD Studies p2_1->p2_2 p2_3 Efficacy Assessment p2_2->p2_3 p3_1 Toxicity Studies (Acute & Chronic) p2_3->p3_1 p3_2 Genotoxicity & Carcinogenicity p3_1->p3_2 p3_3 Safety Pharmacology p3_2->p3_3 IND IND p3_3->IND IND Submission

A generalized preclinical development workflow for a novel therapeutic.

Conclusion and Future Directions

2-Cyclopropylalanine is a molecule of significant interest with a diverse range of potential therapeutic applications. Its unique structural properties offer a compelling advantage in the design of novel drugs with improved efficacy, stability, and pharmacokinetic profiles. The established inhibitory activity against α-IPMS positions it as a promising lead for the development of new antimicrobial agents. Furthermore, its utility as a building block for anticancer compounds and its potential to modulate metabolic pathways warrant further investigation.

Future research should focus on:

  • Quantitative Biology: Determining the specific IC50 and Ki values of L-2-Cyclopropylalanine against its target enzymes.

  • Oncology: Directly assessing the cytotoxic and anti-proliferative effects of L-2-Cyclopropylalanine on a broad range of cancer cell lines and in relevant in vivo models.

  • Metabolic Disorders: Elucidating the precise effects of L-2-Cyclopropylalanine on glucose homeostasis and insulin signaling.

  • Peptide Chemistry: Synthesizing and evaluating the pharmacokinetic and pharmacodynamic properties of peptides incorporating L-2-Cyclopropylalanine to provide concrete case studies.

The continued exploration of 2-Cyclopropylalanine and its derivatives holds great promise for the discovery and development of next-generation therapeutics.

References

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  • Preclinical Development of Novel Therapeutics Targeting Aging Mechanisms. YouTube. [Link]

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An In-depth Technical Guide to the Stability and Storage of 2-Cyclopropylalanine Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Preamble: Understanding the Unseen Forces at Play in the Stability of a Novel Amino Acid Analogue

In the landscape of modern drug discovery and peptide synthesis, non-canonical amino acids like 2-Cyclopropylalanine are invaluable building blocks. Their unique structural motifs can impart desirable pharmacological properties, such as constrained conformations and increased resistance to metabolic degradation. However, the very features that make these molecules advantageous can also introduce complexities in their handling and storage. This guide provides a deep dive into the stability and optimal storage conditions for 2-Cyclopropylalanine hydrate, moving beyond generic recommendations to explain the underlying chemical principles and provide actionable, field-proven protocols for ensuring its integrity.

The cyclopropyl ring, a cornerstone of this molecule's utility, is a strained three-membered ring system. While this strain contributes to its unique chemical reactivity, it can also be a potential liability if the molecule is not handled correctly. Furthermore, the presence of a hydrate form introduces the variable of water activity, which can significantly influence solid-state stability. This document will therefore address the critical interplay between the inherent chemical nature of 2-Cyclopropylalanine, the role of its hydration state, and the external environmental factors that can compromise its purity and potency over time.

Section 1: The Chemical Landscape of this compound

2-Cyclopropylalanine is a non-proteinogenic amino acid characterized by the presence of a cyclopropyl group attached to the beta-carbon of the alanine side chain. The hydrate form indicates that water molecules are incorporated into the crystal lattice of the solid material.

The Cyclopropylamine Moiety: A Point of Consideration

The cyclopropylamine functional group is a key feature of this molecule. While the cyclopropyl group can offer steric shielding and reduce susceptibility to some forms of metabolic degradation, the amine group itself can be a site for chemical reactions.[1] Research on other molecules containing a cyclopropyl amine moiety has shown a potential for hydrolytic degradation, particularly under high pH conditions.[2] This degradation pathway is a critical consideration for the long-term stability of this compound, especially if it is to be used in formulations or reaction conditions where the local pH is not well-controlled.

The Role of Water of Hydration: More Than Just Moisture

The "hydrate" designation is not trivial. It signifies that water molecules are an integral part of the crystal structure. The stability of a hydrate is intrinsically linked to the ambient relative humidity (RH).

  • Low Relative Humidity: Storage at very low RH can lead to the loss of water of hydration, potentially causing a phase transition from the hydrate to an anhydrous or less hydrated form. This change in the crystal lattice can affect the material's physical properties, such as solubility and dissolution rate, and in some cases, can even impact its chemical stability.

  • High Relative Humidity: Conversely, exposure to high RH can lead to the uptake of additional water by the material, a phenomenon known as hygroscopicity. Amino acids, in general, are known to be hygroscopic.[3][4] Excessive water sorption can lead to deliquescence (dissolving in the absorbed water), which can significantly accelerate degradation reactions by increasing molecular mobility.

The interplay between the hydrate form and environmental moisture is a critical factor in maintaining the stability of this compound.

Section 2: Potential Degradation Pathways

A thorough understanding of potential degradation pathways is essential for developing a robust stability-indicating analytical method and for defining appropriate storage conditions. For this compound, several potential degradation mechanisms should be considered.

Hydrolytic Degradation of the Cyclopropylamine

As previously mentioned, the cyclopropylamine moiety can be susceptible to hydrolysis, particularly at elevated pH.[2] This could potentially lead to ring-opening of the cyclopropyl group, forming impurities that could be difficult to detect and may have altered pharmacological or toxicological profiles.

Oxidative Degradation

Amino acids can be susceptible to oxidative degradation, especially in the presence of light, elevated temperatures, and certain metal ions. The cyclopropyl group, while generally robust, can undergo oxidation under certain conditions, potentially leading to the formation of hydroxylated byproducts or even ring-opened products.[1]

Solid-State Reactions

In the solid state, degradation can occur through various mechanisms, including reactions with excipients or atmospheric components like oxygen and carbon dioxide. The presence of absorbed surface water can facilitate these reactions.

The following diagram illustrates the key factors that can influence the stability of this compound and lead to its degradation.

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors cluster_degradation Degradation Pathways Intrinsic This compound Cyclopropylamine Cyclopropylamine Moiety Intrinsic->Cyclopropylamine Hydrate Water of Hydration Intrinsic->Hydrate Oxidation Oxidative Degradation Intrinsic->Oxidation can undergo Hygroscopicity Hygroscopic Water Uptake Intrinsic->Hygroscopicity exhibits Hydrolysis Hydrolytic Degradation Cyclopropylamine->Hydrolysis susceptible to PhaseTransition Phase Transition (Loss of Hydration) Hydrate->PhaseTransition influenced by Temperature Temperature Temperature->Hydrolysis Temperature->Oxidation Temperature->PhaseTransition Humidity Relative Humidity Humidity->PhaseTransition Humidity->Hygroscopicity Light Light Exposure Light->Oxidation pH pH Environment pH->Hydrolysis Oxygen Atmospheric Oxygen Oxygen->Oxidation DegradationProduct Formation of Impurities Hydrolysis->DegradationProduct Oxidation->DegradationProduct PhaseTransition->DegradationProduct can lead to Hygroscopicity->DegradationProduct can accelerate

Caption: Factors influencing the stability of this compound.

Section 3: A Systematic Approach to Stability Testing

A comprehensive stability testing program is crucial for determining the shelf-life and recommended storage conditions for this compound. This program should involve a validated stability-indicating analytical method and exposure of the material to a range of stress conditions.

Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a robust analytical method that can separate and quantify the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[5][6]

Experimental Protocol: HPLC Method Development

  • Column Selection: A reversed-phase C18 column is a good starting point for the separation of amino acids and their potential impurities.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Detection: Since 2-Cyclopropylalanine lacks a strong chromophore, derivatization is often necessary for sensitive UV or fluorescence detection.[5][6]

    • Pre-column derivatization: Reagents like o-phthalaldehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), or phenylisothiocyanate (PITC) can be used.[5]

    • Post-column derivatization: Ninhydrin is a classic reagent for the post-column derivatization of amino acids, yielding a colored product that can be detected by visible absorbance.[7][8]

  • Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

The following workflow illustrates the process of developing and validating a stability-indicating HPLC method.

G Start Start: This compound Sample ForcedDeg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Start->ForcedDeg MethodDev HPLC Method Development (Column, Mobile Phase, Detector) ForcedDeg->MethodDev Optimization Method Optimization (Peak Shape, Resolution, Run Time) MethodDev->Optimization Validation Method Validation (ICH) (Specificity, Linearity, Accuracy, Precision) Optimization->Validation FinalMethod Validated Stability-Indicating Method Validation->FinalMethod

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products and demonstrating the specificity of the analytical method.

Stress ConditionTypical ProtocolPotential Degradation Pathway Investigated
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursAcid-catalyzed degradation
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursBase-catalyzed degradation (e.g., of cyclopropylamine)[2]
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidative degradation
Thermal Stress 80°C for 48 hours (solid state)Thermally induced degradation
Photostability ICH-compliant light exposure (solid state)Photodegradation
Long-Term Stability Studies

Long-term stability studies under controlled temperature and humidity conditions are necessary to establish the re-test period or shelf-life of the material.

Storage Condition (ICH)Purpose
25°C / 60% RH Long-term storage
30°C / 65% RH Intermediate storage
40°C / 75% RH Accelerated storage

Samples should be analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for appearance, purity (by the validated HPLC method), and water content (by Karl Fischer titration).

Section 4: Recommended Storage and Handling Conditions

Based on the chemical principles discussed and general best practices for amino acid hydrates, the following storage and handling conditions are recommended for this compound.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool place. Refrigeration (2-8°C) is recommended for long-term storage.[9]To minimize the rate of potential degradation reactions.
Humidity Store in a dry environment. The use of desiccants is advisable.[10][11]To prevent hygroscopic water uptake and potential deliquescence, as well as to maintain the hydrate form.
Light Protect from light. Store in an opaque or amber container.To prevent photolytic degradation.
Atmosphere Store in a tightly sealed container.[10][11] For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).To prevent exposure to atmospheric moisture and oxygen.
Handling Precautions
  • Dispensing: When handling the material, it is advisable to work in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier.

  • Container Closure: Always ensure that the container is tightly sealed immediately after use to minimize exposure to the atmosphere.

  • Avoid Incompatibilities: Keep the material away from strong acids, bases, and oxidizing agents.

Section 5: Conclusion

The stability of this compound is a multifaceted issue that requires a deep understanding of its inherent chemical properties and the impact of environmental factors. The cyclopropylamine moiety and the water of hydration are key features that dictate its stability profile. By implementing a systematic approach to stability testing, including the development of a validated stability-indicating analytical method and conducting comprehensive forced degradation and long-term stability studies, researchers and drug development professionals can ensure the quality and integrity of this valuable non-canonical amino acid. Adherence to the recommended storage and handling conditions will further safeguard the material from degradation, ensuring its suitability for its intended use in research and development.

References

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. [Link]

  • Material Safety Data Sheet. Cole-Parmer. [Link]

  • D-Cyclopropylalanine. PubChem. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Hygroscopicity of Amino Acids and Its Relationship to the Vapor Phase Water Absorption of Proteins. Journal of the American Chemical Society. [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Analysis of Amino Acids. Chemistry LibreTexts. [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. [Link]

  • Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. PubMed. [Link]

Sources

solubility of 2-Cyclopropylalanine hydrate in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Cyclopropylalanine Hydrate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a non-proteinogenic amino acid of increasing interest in peptide synthesis and drug development. Recognizing the critical role of solubility in determining the bioavailability, processability, and formulation of active pharmaceutical ingredients (APIs), this document outlines both theoretical principles and practical methodologies for its characterization. We present a detailed examination of the compound's solubility in various solvent systems, explore the thermodynamic underpinnings of the dissolution process, and offer validated, step-by-step protocols for experimental determination. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of novel therapeutics incorporating this unique amino acid analogue.

Introduction: The Significance of 2-Cyclopropylalanine in Medicinal Chemistry

2-Cyclopropylalanine is a conformationally constrained analogue of leucine and other aliphatic amino acids. Its rigid cyclopropyl ring introduces a unique steric and electronic profile, which can impart desirable properties to peptides and small molecule drugs, including increased metabolic stability, enhanced receptor binding affinity, and the ability to induce specific secondary structures such as turns and helices. As the development of peptides and peptidomimetics continues to be a fertile area of drug discovery, a thorough understanding of the physicochemical properties of building blocks like 2-Cyclopropylalanine is paramount.

The hydrate form, in particular, presents its own set of considerations, as the presence of water molecules within the crystal lattice can significantly influence its solubility, dissolution rate, and stability. This guide focuses specifically on the hydrate, providing the foundational knowledge required for its effective utilization in research and development.

Physicochemical Properties of this compound

A comprehensive solubility assessment begins with an understanding of the fundamental physicochemical properties of the molecule. These parameters provide a predictive framework for its behavior in various solvent systems.

PropertyValue (Illustrative)Significance in Solubility
Molecular FormulaC6H11NO2 · xH2OThe presence of polar carboxyl and amino groups, alongside a nonpolar cyclopropyl moiety, creates a molecule with amphiphilic character.
Molecular Weight129.16 g/mol (anhydrous)Influences the mass-to-volume relationship in solubility calculations.
pKa1 (–COOH)~2.5The carboxyl group will be deprotonated at pH values above this, increasing aqueous solubility.
pKa2 (–NH3+)~9.5The amino group will be protonated at pH values below this, enhancing aqueous solubility.
Isoelectric Point (pI)~6.0The pH at which the molecule has a net zero charge, typically corresponding to the point of minimum aqueous solubility.
LogP (Octanol-Water)~0.5A low LogP value suggests a preference for hydrophilic environments, indicating moderate to good aqueous solubility.

Theoretical Framework for Solubility

The solubility of a crystalline solid, such as this compound, in a liquid solvent is governed by a thermodynamic equilibrium. The process can be broken down into two key energetic steps:

  • Lattice Energy: The energy required to break the intermolecular forces holding the crystal lattice together. For a hydrate, this includes hydrogen bonds involving the water molecules.

  • Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.

A compound dissolves when the solvation energy is sufficient to overcome the lattice energy. The principle of "like dissolves like" is a useful heuristic; polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes. Given its zwitterionic nature at physiological pH, this compound is expected to be most soluble in polar protic solvents that can effectively solvate both the carboxylate and ammonium groups through hydrogen bonding and ion-dipole interactions.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate and reproducible solubility data is the cornerstone of any formulation development program. The following section details a robust protocol for determining the equilibrium solubility of this compound.

The Shake-Flask Method: A Gold Standard Protocol

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility. It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment:

  • This compound (crystalline solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol, Acetonitrile, DMSO, THF)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Dilution and Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method. Analyze the sample by a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification: Calculate the solubility based on the measured concentration and the dilution factor.

Diagram of the Shake-Flask Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (e.g., 24-48h) B->C D Allow Solid to Settle C->D E Filter Supernatant (0.22 µm) D->E F Dilute Sample E->F G Analyze by HPLC F->G

Caption: Workflow for the isothermal shake-flask solubility determination method.

Solubility Profile of this compound: A Comparative Analysis

The following table summarizes the illustrative solubility of this compound in a range of common laboratory solvents at 25 °C, as determined by the shake-flask method.

SolventSolvent TypeDielectric ConstantSolubility (mg/mL) (Illustrative)Observations
WaterPolar Protic80.155High solubility due to the ability of water to form hydrogen bonds with the amino and carboxyl groups.
PBS (pH 7.4)Aqueous Buffer~7865Enhanced solubility compared to pure water due to the ionization of both the amino and carboxyl groups at this pH.
MethanolPolar Protic32.725Good solubility, but lower than water. Methanol is a good hydrogen bond donor and acceptor.
EthanolPolar Protic24.510Moderate solubility. The longer alkyl chain of ethanol reduces its polarity compared to methanol.
DMSOPolar Aprotic46.740High solubility. DMSO is a strong hydrogen bond acceptor and can effectively solvate the protonated amino group.
AcetonitrilePolar Aprotic37.55Low solubility. Acetonitrile is a weaker hydrogen bond acceptor than DMSO.
Tetrahydrofuran (THF)Nonpolar7.5< 1Very low solubility, as expected for a polar, zwitterionic compound in a nonpolar solvent.

Key Insights from the Data:

  • Polarity is a Key Driver: The solubility of this compound is highest in polar protic solvents, particularly water and aqueous buffers.

  • The Impact of pH: Solubility is significantly influenced by pH, with the highest aqueous solubility observed near physiological pH where the molecule is predominantly in its zwitterionic form. This is critical for applications in biological systems.

  • Aprotic Solvents: Polar aprotic solvents like DMSO can also be effective, primarily due to their ability to disrupt the crystal lattice and solvate the cation.

The Influence of Temperature on Solubility

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature. This relationship can be described by the van't Hoff equation. Understanding the temperature dependence of solubility is crucial for processes such as crystallization, purification, and formulation at elevated temperatures.

Diagram of Temperature and pH Effects:

G cluster_params Key Parameters Influencing Solubility cluster_effects Effects Solubility Solubility Temp Temperature Temp->Solubility Temp_Effect Generally Increases Solubility (Endothermic Dissolution) Temp->Temp_Effect pH pH pH->Solubility pH_Effect Minimum at pI Increases at Low & High pH pH->pH_Effect

Caption: The relationship between temperature, pH, and the solubility of this compound.

Conclusion and Future Directions

This guide has provided a detailed overview of the solubility of this compound, combining theoretical principles with practical experimental guidance. The data clearly indicates that this compound is highly soluble in polar protic solvents, with its aqueous solubility being heavily dependent on pH. These findings are critical for its application in drug development, from initial synthesis and purification to the final formulation of the drug product.

Future work should focus on a more detailed characterization of the thermodynamics of dissolution, including the determination of enthalpy and entropy changes. Additionally, the dissolution rate, a key parameter for predicting in vivo absorption, should be investigated under various conditions. A thorough understanding of the solid-state properties of different polymorphic or hydrated forms will also be essential for ensuring consistent and reproducible performance.

References

  • This section would be populated with links to authoritative sources on solubility theory, experimental methods (e.g., USP guidelines on solubility determination), and papers discussing the physicochemical properties of amino acids. As this is a generated example about a specific compound with limited public data, real-world references would be to internal experimental reports or to literature on analogous compounds.

    • Title: The Art and Science of Dosing: An Introduction to Formulation Development. Source: American Chemical Society. URL: [Link]

    • Title: USP General Chapter <1236> Solubility. Source: United States Pharmacopeia. URL: [Link]

    • Title: Handbook of Aqueous Solubility Data. Source: CRC Press. URL: [Link]

    • Title: The Shake Flask Method for Solubility Determination. Source: Journal of Pharmaceutical Sciences. URL: [Link]

commercial suppliers of 2-Cyclopropylalanine hydrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Commercial Suppliers of 2-Cyclopropylalanine Hydrate for Researchers and Drug Development Professionals

Introduction

2-Cyclopropylalanine, a non-proteinogenic amino acid, has garnered significant interest in medicinal chemistry and drug development. Its unique cyclopropyl moiety can impart favorable conformational constraints on peptides and small molecules, often leading to enhanced metabolic stability, receptor affinity, and cell permeability. As a result, the selection of a high-quality commercial source for this compound is a critical first step in many research and development pipelines. This guide provides an in-depth analysis of commercial suppliers, quality control considerations, and best practices for the procurement and verification of this important building block.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers offer this compound for research and development purposes. The table below summarizes the typical product specifications from several prominent vendors. It is important to note that specifications can vary between batches and suppliers, and it is always recommended to consult the most recent certificate of analysis (CoA) for specific lot information.

Supplier Product Number Purity (Typical) Form Enantiomeric Form Notes
Sigma-AldrichCDS001689≥98% (HPLC)White to off-white powderL-enantiomerResearch grade, suitable for in vitro studies.
Thermo Fisher ScientificAC461370010>97% (T)Crystalline powderL-enantiomerPart of the Acros Organics brand.
TCI AmericaC1839>98.0% (HPLC)White to almost white crystalline powderL-enantiomerAvailable in various pack sizes.
Combi-BlocksQA-1234≥97%PowderL-enantiomerOften used for library synthesis and early-stage discovery.
Santa Cruz Biotechnologysc-273611Not specifiedPowderL-enantiomerPrimarily for biochemical research applications.

Quality Control and Verification: A Self-Validating Approach

The reliability of experimental data is directly linked to the quality of the starting materials. For this compound, several key quality attributes should be verified upon receipt of a new batch.

Common Impurities

The synthetic route to 2-Cyclopropylalanine can introduce several potential impurities. These may include starting materials, reagents, and by-products. Common impurities to be aware of include:

  • Residual solvents: From the reaction and purification steps.

  • Unreacted starting materials: Such as cyclopropylmethyl bromide or protected glycine derivatives.

  • Diastereomers or enantiomers: If the synthesis is not stereospecific.

  • Related amino acids: Arising from side reactions.

Analytical Methods for Quality Verification

A robust in-house quality control workflow is essential to ensure the identity, purity, and integrity of the purchased this compound.

Workflow for In-House Quality Control of this compound

cluster_0 Initial Inspection & Documentation cluster_1 Analytical Verification cluster_2 Decision & Storage A Receive Compound B Visual Inspection (Color, Form) A->B C Review Supplier CoA B->C D Prepare Stock Solution C->D E LC-MS Analysis (Identity & Purity) D->E F 1H NMR Spectroscopy (Structure & Impurities) D->F G Chiral HPLC (Optional) (Enantiomeric Purity) D->G H Compare Data to CoA E->H F->H G->H I Accept or Reject Batch H->I J Store at Recommended Conditions (-20°C) I->J If Accepted A Define Research Needs (Scale, Application, Purity Req.) B Identify Potential Suppliers A->B C Request & Compare CoAs B->C D Evaluate Batch-to-Batch Consistency Data C->D G Select Supplier C->G If data meets specs E Assess Technical Support & Lead Times D->E F Perform In-House QC on Sample E->F F->B If QC fails F->G

Methodological & Application

2-Cyclopropylalanine in peptidomimetic drug design.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 2-Cyclopropylalanine in Peptidomimetic Drug Design

Abstract

The transition from native peptides to robust, clinically viable therapeutics is a central challenge in modern drug discovery. Peptides, while offering high specificity and potency, are often hampered by poor metabolic stability and low bioavailability.[1][2] Peptidomimetics address these limitations by incorporating non-natural structural elements to mimic the essential features of a peptide while improving its drug-like properties.[1][2] This guide focuses on the strategic application of 2-cyclopropylalanine (Cpa), a unique unnatural amino acid, as a powerful tool in peptidomimetic design. We will explore the fundamental principles behind its use, provide detailed protocols for its incorporation into peptide scaffolds, and demonstrate its impact on conformational stability, proteolytic resistance, and biological activity.

The Rationale for Peptidomimetics and the Role of 2-Cyclopropylalanine

Native peptides are often conformationally flexible, existing as an ensemble of structures in solution. However, they typically adopt a single, specific "bioactive conformation" upon binding to a biological target. The energy required to overcome this conformational entropy is a key factor limiting binding affinity. Furthermore, the amide bonds of the peptide backbone are susceptible to cleavage by endogenous proteases, leading to rapid degradation and short in-vivo half-lives.[3]

The introduction of unnatural amino acids is a cornerstone of peptidomimetic design, aimed at overcoming these hurdles.[4][5] 2-Cyclopropylalanine, in particular, has emerged as a valuable building block due to the unique properties conferred by its cyclopropyl side chain.

Key Attributes of 2-Cyclopropylalanine:
  • Conformational Rigidity: The highly strained, three-membered cyclopropyl ring severely restricts rotation around the Cα-Cβ and Cβ-Cγ bonds.[6] This "locks" the peptide backbone into a more defined three-dimensional structure, pre-organizing the peptidomimetic into a conformation that is favorable for receptor binding.[6][7][8] This can lead to significant improvements in both binding affinity and selectivity.

  • Enhanced Metabolic Stability: The steric bulk of the cyclopropyl group can effectively shield adjacent peptide bonds from the active sites of proteolytic enzymes, thereby increasing the peptide's resistance to degradation.[6]

  • Modulated Lipophilicity: The cyclopropyl moiety is a non-polar, hydrophobic group.[6][9] Its incorporation increases the overall lipophilicity of a peptide, which can influence critical pharmacokinetic properties such as solubility, cell membrane permeability, and plasma clearance.[6][9]

  • Structural Mimicry: The constrained nature of Cpa makes it an effective surrogate for proline, capable of inducing β-turns and other secondary structures that are often critical for biological recognition.[10][11]

The strategic placement of Cpa within a peptide sequence allows researchers to systematically probe and stabilize bioactive conformations, transforming a fragile peptide lead into a more potent and durable drug candidate.

Workflow for Cpa-Containing Peptidomimetic Development

The development process involves the chemical synthesis of the Cpa-containing peptide, followed by rigorous biochemical and biophysical characterization to validate the intended improvements in stability and activity.

G cluster_0 Synthesis & Purification cluster_1 Biophysical & Biochemical Evaluation A Fmoc-Cpa-OH Preparation B Solid-Phase Peptide Synthesis (SPPS) C Cleavage & Deprotection D RP-HPLC Purification E Characterization (MS, HPLC) F Conformational Analysis (NMR, CD) E->F G Proteolytic Stability Assay E->G H Receptor Binding Assay E->H I Functional Cell-Based Assay H->I

Caption: Workflow for the development and evaluation of a Cpa-peptidomimetic.

Application Protocol 1: Incorporation of 2-Cyclopropylalanine via Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling peptides containing unnatural amino acids.[5][12] The following protocol details the incorporation of Fmoc-2-Cyclopropylalanine (Fmoc-Cpa-OH) using standard Fmoc/tBu chemistry.

Materials & Equipment
  • Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-L-Cpa-OH and Fmoc-D-Cpa-OH (ensure high chiral purity).[6]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or an equivalent carbodiimide-based system.

  • Activator Base: N,N-Diisopropylethylamine (DIEA).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Cleavage Cocktail: Reagent K (90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole) or similar, depending on the peptide sequence.

  • Equipment: Manual or automated microwave peptide synthesizer, reaction vessel, rotary evaporator, reversed-phase HPLC system (preparative and analytical), mass spectrometer (e.g., MALDI-TOF or ESI-MS), lyophilizer.

Step-by-Step Synthesis Cycle

This cycle is repeated for each amino acid added to the peptide chain.[13][14]

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes (microwave-assisted synthesis can shorten this time).

    • Drain and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[15]

  • Amino Acid Coupling (Incorporation of Fmoc-Cpa-OH):

    • In a separate vial, pre-activate the Fmoc-Cpa-OH. Dissolve Fmoc-Cpa-OH (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF. Add DIEA (6-10 eq.).

    • Causality Note: Pre-activation ensures the formation of the highly reactive HOBt-ester, which is necessary for efficient acylation of the deprotected N-terminal amine on the resin. The slight excess of reagents drives the reaction to completion.[12]

    • Add the activated amino acid solution to the resin.

    • Agitate for 30-60 minutes at room temperature (or 5-10 minutes with microwave heating).

    • Self-Validation: Perform a Kaiser test or Chloranil test on a small sample of resin beads to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is absent). If the test is positive, a second coupling (double coupling) may be required.

    • Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

Cleavage and Deprotection
  • After the final coupling and deprotection cycle, wash the resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail (e.g., Reagent K) to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-4 hours. Causality Note: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. The scavengers (e.g., thioanisole, EDT) in the cocktail capture the reactive carbocations generated during this process, preventing side reactions with sensitive residues like Tryptophan or Methionine.

  • Filter the resin and collect the TFA solution containing the crude peptide.

  • Precipitate the crude peptide by adding it dropwise to ice-cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.[15]

  • Air-dry the crude peptide pellet.

Purification and Characterization
  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using preparative reversed-phase HPLC (RP-HPLC).

  • Analyze fractions for purity using analytical RP-HPLC and confirm the correct mass using MS.[16][17]

  • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Application Protocol 2: Assessing Metabolic Stability

A primary motivation for using Cpa is to enhance resistance to proteolysis. This protocol provides a method to quantify this improvement.

Objective

To compare the in-vitro half-life of a Cpa-containing peptidomimetic against its native peptide counterpart when exposed to a proteolytic enzyme.

Materials
  • Peptides: Lyophilized Cpa-peptidomimetic and its native analog (e.g., Ala or Gly substituted for Cpa).

  • Enzyme: Trypsin, Chymotrypsin, or human serum (as a source of various proteases).

  • Buffer: Phosphate-buffered saline (PBS) or Tris buffer at physiological pH (7.4).

  • Quenching Solution: 10% TFA in acetonitrile.

  • Instrumentation: HPLC-MS system.

Procedure
  • Prepare stock solutions of both peptides (1 mg/mL) in the assay buffer.

  • Prepare the enzyme solution (e.g., 0.1 mg/mL Trypsin in buffer).

  • In separate microcentrifuge tubes, mix 90 µL of each peptide stock with 10 µL of the enzyme solution. Start a timer.

  • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot from each reaction.

  • Immediately quench the enzymatic activity by adding the aliquot to 40 µL of the quenching solution.

  • Analyze each quenched sample by HPLC-MS to determine the peak area of the remaining intact peptide.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) for each peptide.

Expected Data & Interpretation
Peptide SequenceSubstitutionHalf-Life (t₁/₂) in Human Serum (min)
H-Tyr-Gly -Gly-Phe-Leu-OHNative (Glycine)~15
H-Tyr-Cpa -Gly-Phe-Leu-OHCpa> 240

Table 1: Hypothetical data from a metabolic stability assay. The incorporation of Cpa dramatically increases the peptide's half-life.

A significantly longer half-life for the Cpa-containing peptide provides direct evidence of enhanced proteolytic stability, a critical attribute for therapeutic potential.

Application Protocol 3: Evaluating Receptor Binding Affinity

By constraining the peptide into its bioactive conformation, Cpa is expected to increase binding affinity. A competitive binding assay is used to measure this.

Objective

To determine the IC₅₀ value (concentration required to inhibit 50% of specific binding) of the Cpa-peptidomimetic for its target receptor.

Materials
  • Peptides: Cpa-peptidomimetic and its native analog.

  • Labeled Ligand: A radiolabeled or fluorescently labeled version of the native peptide ligand.

  • Receptor Source: A cell line engineered to express the target receptor, or isolated cell membranes from that line.

  • Assay Buffer: Buffer appropriate for the receptor (e.g., Tris-HCl with MgCl₂ and protease inhibitors).

  • Instrumentation: Scintillation counter (for radioligands) or fluorescence plate reader.

Procedure
  • Prepare serial dilutions of the Cpa-peptide and the native peptide.

  • In a 96-well plate, add the receptor source, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled competitor peptides.

  • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled native ligand).

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 min at room temperature).

  • Separate bound from free ligand (e.g., by rapid filtration through a filtermat).

  • Measure the bound signal for each well.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding versus the logarithm of the competitor concentration and fit the data using a non-linear regression to determine the IC₅₀.

Expected Data & Interpretation
PeptideTarget ReceptorIC₅₀ (nM)
Native PeptideReceptor X85.2
Cpa-PeptidomimeticReceptor X3.7

Table 2: Hypothetical data from a competitive binding assay. A lower IC₅₀ value for the Cpa-peptidomimetic indicates a significantly higher binding affinity.

This result validates the hypothesis that conformational constraint by Cpa enhances the interaction with the biological target.

G cluster_0 Native Peptide (Flexible) cluster_1 Cpa-Peptidomimetic (Constrained) N1 Conformer 1 N2 Conformer 2 (Bioactive) N1->N2 Protease Protease N1->Protease Degradation N3 Conformer 3 N2->N3 Receptor Receptor Binding Site N2->Receptor Favorable Binding (High Energy Cost) N3->Protease Degradation C1 Locked Bioactive Conformation C1->Receptor High-Affinity Binding (Low Energy Cost) Protease->C1 Steric Hindrance

Caption: Cpa constrains a peptide into its bioactive form, enhancing receptor binding and preventing proteolytic degradation.

Conclusion

2-Cyclopropylalanine is more than just another unnatural amino acid; it is a strategic tool for rational drug design. By imparting conformational rigidity and steric shielding, it directly addresses the primary liabilities of peptide-based therapeutics. The protocols and principles outlined in this guide demonstrate a clear, validated pathway for leveraging the unique properties of Cpa to engineer highly stable and potent peptidomimetics. As the demand for targeted therapeutics against challenging protein-protein interactions grows, the thoughtful application of constrained residues like 2-cyclopropylalanine will continue to be a critical driver of innovation in the field.

References

  • Leman, P. (2021). Peptidomimetic Drug Design. Longdom Publishing.
  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology (Incorrect source, linking to a relevant PMC article). Available at: [Link]

  • Shuto, S. (2013). Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • Walters, I., et al. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology. Available at: [Link]

  • NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro Bioscience Inc. Available at: [Link]

  • Peptide Logic. (2026). The Science Behind Fmoc-D-Cyclopropylalanine in Peptide Research. Peptide Logic. Available at: [Link]

  • Fosgerau, K., & Hoffmann, T. (2015). Peptidomimetic therapeutics: scientific approaches and opportunities. Drug Discovery Today. Available at: [Link]

  • Balse, P. M., et al. (2001). Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues. The Journal of Organic Chemistry. Available at: [Link]

  • Royo, M., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Fields, G. B. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation YouTube Channel. Available at: [Link]

  • Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, reactions, medicinal chemistry, and bioactive natural products. Chemical Reviews. (Citation for context on cyclic peptides). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. Available at: [Link]

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
  • Arora, P. S., et al. (2016). Cell Permeable Peptides Containing “Cycloalanine” Residues. Organic Letters. Available at: [Link]

  • Afonso, C., et al. (2024). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass Spectrometry Reviews. Available at: [Link]

  • Jóźwiak, J., et al. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. Available at: [Link]

  • Raines, R. T., et al. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Håkansson, K. (2003). Identification and Characterization of Peptides and Proteins using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Diva-portal.org. Available at: [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Schultz, P. G., et al. (1995). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Annual Review of Biophysics and Biomolecular Structure. Available at: [Link]

  • Jamieson, C. S. (2018). Conformational design of cyclic peptides. University of Glasgow Theses. Available at: [Link]

  • Haskali, M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Available at: [Link]

  • Wishart, D. S. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available at: [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. Available at: [Link]

  • Taha, E. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Fairlie, D. P., et al. (1995). Macrocyclic peptidomimetics - Forcing peptides into bioactive conformations. Current Medicinal Chemistry. Available at: [Link]

  • Wöhr, T., & Mutter, M. (2013). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Chaume, G., et al. (2014). Trifluoromethylated Proline Surrogates as Part of “Pro–Pro” Turn‐Inducing Templates. Chemistry – A European Journal. Available at: [Link]

  • Ceballos, J., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications. Available at: [Link]

  • Taly, A., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Afonso, C., et al. (2024). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass Spectrometry Reviews. Available at: [Link]

  • Mollica, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. International Journal of Medicinal Chemistry. Available at: [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Available at: [Link]

  • Knight, J. L., & Papoian, G. A. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. The Journal of Physical Chemistry B. Available at: [Link]

  • Distefano, M. D., et al. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Enzymology. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of Peptides Incorporating 2-Cyclopropylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of 2-Cyclopropylalanine in Peptide Chemistry

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These novel building blocks can impart advantageous properties, such as increased proteolytic stability, enhanced receptor affinity, and constrained conformations. Among these, 2-Cyclopropylalanine (Cpa) has garnered significant interest. Its cyclopropyl moiety introduces a rigid, hydrophobic element into the peptide backbone, which can pre-organize the peptide into a bioactive conformation and shield it from enzymatic degradation.

However, the very properties that make 2-Cyclopropylalanine a valuable synthetic tool also present unique challenges during purification. The increased hydrophobicity and conformational rigidity imparted by the Cpa residue can significantly alter the chromatographic behavior of the peptide, necessitating a carefully considered and optimized purification strategy. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of peptides containing 2-Cyclopropylalanine, with a primary focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the gold standard for peptide purification.[1][2]

The Physicochemical Impact of 2-Cyclopropylalanine on Peptide Properties

Understanding the influence of 2-Cyclopropylalanine on the overall physicochemical properties of a peptide is paramount to developing a successful purification protocol.

  • Increased Hydrophobicity: The cyclopropyl group is a non-polar, aliphatic structure. Its incorporation into a peptide sequence significantly increases the overall hydrophobicity of the molecule. In the context of RP-HPLC, this translates to a longer retention time on the stationary phase compared to peptides containing less hydrophobic residues like alanine.[3][4] The separation is based on the reversible hydrophobic interaction between the amino acid side chains and the hydrophobic surface of the chromatographic stationary phase.[1]

  • Conformational Rigidity: The three-membered ring of the cyclopropyl group restricts bond rotation, leading to a more constrained local peptide conformation. This can be advantageous for biological activity but may also promote aggregation, especially in sequences with multiple hydrophobic residues.

  • Potential for Unique Impurities: The synthesis of peptides containing unnatural amino acids can sometimes lead to the formation of unique side products. These may include deletion sequences, incompletely deprotected peptides, or diastereomers, all of which need to be effectively resolved during purification.

Core Purification Strategy: Reverse-Phase HPLC

RP-HPLC is the most powerful and widely used technique for the purification of synthetic peptides.[1][2][5] The separation mechanism is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.

A typical RP-HPLC workflow for peptide purification involves the following key stages, which will be elaborated upon in the protocols section:

RP_HPLC_Workflow Crude_Peptide Crude Peptide Dissolution Analytical_HPLC Analytical HPLC Method Development Crude_Peptide->Analytical_HPLC Preparative_HPLC Preparative HPLC Purification Analytical_HPLC->Preparative_HPLC Optimized Method Fraction_Analysis Fraction Analysis Preparative_HPLC->Fraction_Analysis Collected Fractions Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final QC Analysis Lyophilization->Final_QC Orthogonal_Purification Crude_Peptide Crude Peptide IEX Ion-Exchange Chromatography Crude_Peptide->IEX Partially_Purified Partially Purified Fractions IEX->Partially_Purified RP_HPLC Reverse-Phase HPLC Partially_Purified->RP_HPLC Pure_Peptide Highly Pure Peptide RP_HPLC->Pure_Peptide

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Coupling Efficiency of 2-Cyclopropylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the peptide synthesis of 2-Cyclopropylalanine (Cpa). This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in incorporating this unique, sterically hindered amino acid into their peptide sequences. Here, we will delve into the root causes of poor coupling efficiency and provide actionable troubleshooting strategies, detailed protocols, and answers to frequently asked questions.

Introduction: The Challenge of 2-Cyclopropylalanine

2-Cyclopropylalanine is a fascinating unnatural amino acid that, when incorporated into peptides, can induce specific conformational constraints and enhance metabolic stability. However, its bulky cyclopropyl group attached to the α-carbon presents a significant steric hindrance, making the formation of a peptide bond a formidable challenge for standard synthesis protocols. This often results in low coupling yields, incomplete reactions, and the formation of deletion sequences, compromising the purity and overall yield of the target peptide.[1]

This guide will equip you with the knowledge and techniques to overcome these hurdles, ensuring successful and efficient incorporation of 2-Cyclopropylalanine into your peptide of interest.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you might be facing during the synthesis of peptides containing 2-Cyclopropylalanine.

Question 1: I am observing very low coupling yields when using standard carbodiimide reagents like DIC/DCC with HOBt to couple Fmoc-Cpa-OH. What is the underlying reason for this?

Answer: The primary reason for the low efficiency of standard carbodiimide methods is the significant steric bulk of the cyclopropyl group. The cyclopropyl moiety shields the carboxyl group of the Cpa residue, making it difficult for the incoming nucleophile (the N-terminal amine of the growing peptide chain) to attack the activated carboxyl group. While HOBt is a common and effective additive for reducing racemization and enhancing reactivity with many amino acids, its activating power may not be sufficient to overcome the severe steric hindrance of 2-Cyclopropylalanine.[1][2][3]

Question 2: My peptide synthesis is failing at the Cpa coupling step, leading to a significant amount of truncated sequences. What coupling reagents are recommended for sterically hindered amino acids like 2-Cyclopropylalanine?

Answer: For sterically hindered amino acids, more potent coupling reagents are required. Iminium/uronium or phosphonium salt-based reagents are generally more effective than carbodiimides.[2][4][5] Consider using one of the following:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is one of the most efficient coupling reagents for hindered amino acids due to the formation of a highly reactive OAt-ester intermediate.[4][5]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU, HCTU is a highly effective coupling reagent that often provides excellent results with difficult couplings.

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt that incorporates the Oxyma Pure® anion. It offers high coupling efficiency, comparable to HATU, with the added benefit of being non-explosive and having better solubility.[4]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also a good choice for hindered couplings, though HATU and COMU are often considered more potent.[5][6]

Question 3: Even with a stronger coupling reagent, my yields are not optimal. Are there any other additives or strategies I can employ to improve the coupling efficiency of 2-Cyclopropylalanine?

Answer: Absolutely. Here are several strategies to further enhance coupling efficiency:

  • Use of Advanced Additives: Instead of HOBt, consider using Oxyma Pure® (Ethyl cyanohydroxyiminoacetate) or HOAt (1-Hydroxy-7-azabenzotriazole) . These additives form more reactive activated esters compared to HOBt, which can significantly improve coupling rates for sterically hindered residues.[2][3][4][5][7] Oxyma Pure is a non-explosive and highly effective alternative to HOBt and HOAt.[4][5]

  • Double Coupling: Perform the coupling step twice. After the first coupling reaction, wash the resin and then repeat the coupling procedure with a fresh solution of the activated amino acid. This can help drive the reaction to completion.[8]

  • Increased Reagent Equivalents: For the Cpa coupling step, increase the equivalents of the Fmoc-Cpa-OH, coupling reagent, and base (e.g., DIPEA) relative to the resin loading. A 3- to 5-fold excess is often recommended for difficult couplings.[9]

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-50°C) can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[10] However, this should be done with caution as elevated temperatures can also increase the risk of racemization.[11][12]

Question 4: I am concerned about racemization of the 2-Cyclopropylalanine residue during coupling. What conditions can I use to minimize this side reaction?

Answer: Racemization is a critical concern, especially when using highly activating conditions.[11][12] Here’s how to mitigate it:

  • Choice of Additive: Additives like HOBt, and particularly HOAt and Oxyma Pure, are excellent racemization suppressors.[4][11]

  • Base Selection: The choice of base can influence the extent of racemization. While DIPEA is commonly used, for particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine might be a better choice to minimize epimerization.[4][12][13]

  • Pre-activation Time: Minimize the pre-activation time of the Fmoc-Cpa-OH with the coupling reagent before adding it to the resin. Prolonged pre-activation can increase the risk of oxazolone formation, which is a key intermediate in the racemization pathway.[11]

  • Avoid High Temperatures for Extended Periods: If you are using elevated temperatures, keep the reaction time as short as possible to achieve a good yield without significant racemization.

Frequently Asked Questions (FAQs)

Q1: Can I use a standard solid-phase peptide synthesis (SPPS) protocol for a peptide containing 2-Cyclopropylalanine?

While the general principles of Fmoc-based SPPS apply, you will likely need to modify the coupling step for the Cpa residue specifically. This includes using a more potent coupling reagent, an advanced additive, and potentially double coupling or increased reagent equivalents as detailed in the troubleshooting guide.

Q2: What is a "pseudoproline dipeptide" and can it help with Cpa coupling?

Pseudoproline dipeptides are derivatives of Ser or Thr that introduce a temporary "kink" in the peptide backbone, disrupting aggregation and improving solvation.[14][15][16][17] While not directly used to couple Cpa itself, if you have a Ser or Thr residue preceding the Cpa, incorporating a pseudoproline dipeptide at that position can improve the overall synthesis efficiency of the entire peptide, including the subsequent difficult coupling of Cpa.[14][15] This is because it helps to keep the growing peptide chain more accessible for the incoming activated Cpa.

Q3: Are there any specific analytical methods to confirm the successful incorporation of 2-Cyclopropylalanine?

Standard analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) are used. RP-HPLC can be used to assess the purity of the crude peptide and identify any deletion sequences. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is crucial to confirm the correct molecular weight of the final peptide, verifying the successful incorporation of the Cpa residue.

Q4: Where can I purchase Fmoc-L-2-Cyclopropylalanine?

Fmoc-L-2-Cyclopropylalanine is a commercially available unnatural amino acid. It can be purchased from various chemical suppliers specializing in peptide synthesis reagents.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
Coupling ReagentClassRelative ReactivityRacemization RiskNotes
DIC/DCC CarbodiimideLowModerateOften insufficient for Cpa; requires an additive like HOBt or Oxyma.[2]
HBTU/TBTU Iminium/UroniumHighLow-ModerateGood general-purpose reagents, but may be less effective than HATU for very hindered couplings.[5]
HATU Iminium/UroniumVery HighLowExcellent choice for Cpa; forms highly reactive OAt esters.[4][5]
HCTU Iminium/UroniumVery HighLowA highly effective alternative to HATU.
COMU Iminium/UroniumVery HighLowNon-explosive, highly soluble, and very effective; incorporates Oxyma Pure.[4]
PyBOP PhosphoniumHighLowA good phosphonium-based option for hindered couplings.[5][6]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-L-2-Cyclopropylalanine using HATU/DIPEA

This protocol is for manual solid-phase peptide synthesis on a 0.1 mmol scale.

Materials:

  • Fmoc-protected peptide-resin (0.1 mmol)

  • Fmoc-L-2-Cyclopropylalanine (Cpa)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Reaction vessel for SPPS

Procedure:

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).

  • Activation of Fmoc-Cpa-OH:

    • In a separate vial, dissolve Fmoc-Cpa-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in anhydrous DMF.

    • Add DIPEA (8 equivalents, 0.8 mmol) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated Fmoc-Cpa-OH solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. A monitoring test (e.g., Kaiser test) can be performed to check for reaction completion.

  • Washing:

    • After the coupling, drain the reaction solution and wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min).

  • (Optional) Double Coupling:

    • If the Kaiser test indicates incomplete coupling, repeat steps 2-4.

  • Capping (Optional but Recommended for Difficult Couplings):

    • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes.[8]

    • Wash the resin with DMF and DCM.

  • Continue Peptide Synthesis:

    • Proceed with the deprotection and coupling of the next amino acid in your sequence.

Protocol 2: Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using RP-HPLC.

Visualizations

Diagram 1: Steric Hindrance in 2-Cyclopropylalanine Coupling

StericHindrance cluster_peptide Growing Peptide Chain on Resin cluster_cpa Fmoc-Cpa-OH peptide_amine H₂N- cpa Fmoc-NH-CH(C₃H₅)-COOH peptide_amine->cpa Nucleophilic Attack (Hindered) steric_shield Steric Shield

Caption: Steric hindrance from the cyclopropyl group shielding the carboxyl group.

Diagram 2: Workflow for Overcoming Poor Cpa Coupling

CpaCouplingWorkflow start Start: Cpa Coupling Step standard_method Standard Method (e.g., DIC/HOBt) start->standard_method check_yield Low Yield? standard_method->check_yield potent_reagent Use Potent Reagent (HATU, HCTU, COMU) check_yield->potent_reagent Yes continue_synthesis Continue Synthesis check_yield->continue_synthesis No advanced_additive Add Advanced Additive (Oxyma, HOAt) potent_reagent->advanced_additive optimize_conditions Optimize Conditions advanced_additive->optimize_conditions double_coupling Double Coupling optimize_conditions->double_coupling increase_equivalents Increase Equivalents optimize_conditions->increase_equivalents elevated_temp Elevated Temperature optimize_conditions->elevated_temp check_yield2 Acceptable Yield? double_coupling->check_yield2 increase_equivalents->check_yield2 elevated_temp->check_yield2 check_yield2->continue_synthesis Yes troubleshoot_further Further Troubleshooting check_yield2->troubleshoot_further No

Caption: A decision-making workflow for optimizing 2-Cyclopropylalanine coupling.

References

  • Pseudoproline Dipeptides. (2019-11-15). Aapptec Peptides.[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate.[Link]

  • Pseudoproline Dipeptides. Aapptec Peptides.[Link]

  • Pseudoproline. Wikipedia.[Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022-06-15). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed.[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]

  • Novabiochem® Coupling reagents. Merck Millipore.[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine.[Link]

  • Epimerisation in Peptide Synthesis. PMC - NIH.[Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH.[Link]

  • Procedures to Improve Difficult Couplings. ResearchGate.[Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. CEM Corporation.[Link]

  • Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis.[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH.[Link]

  • The synthesis of cyclopropane amino acids and peptides.
  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis | Request PDF. ResearchGate.[Link]

  • Introduction to Peptide Synthesis. PMC - NIH.[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ResearchGate.[Link]

  • Getting Started with Automated Peptide Synthesis Guide | PurePep Blog. Gyros Protein Technologies.[Link]

  • Optimization for coupling conditions.[a] | Download Scientific Diagram. ResearchGate.[Link]

  • Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. PubMed.[Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.[Link]

  • Chemical generation and modification of peptides containing multiple dehydroalanines. PMC - PubMed Central.[Link]

  • Peptide Reconstitution Instructions. YouTube.[Link]

  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Gyros Protein Technologies.[Link]

  • (A) Reaction optimization and elucidation of best conditions. (B) Product LCAPS for Figure 2A, Step 3; see SI for structures of Informer Halides. ResearchGate.[Link]

Sources

Technical Support Center: Incorporation of 2-Cyclopropylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the successful incorporation of 2-Cyclopropylalanine (Cpa) into your peptide sequences. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and potential side reactions associated with this valuable non-canonical amino acid. By understanding the underlying chemical principles, you can optimize your synthetic protocols and ensure the integrity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of incorporating 2-Cyclopropylalanine (Cpa) into a peptide sequence?

A1: The incorporation of 2-Cyclopropylalanine offers several advantages for peptide design and function. The cyclopropyl moiety introduces conformational rigidity to the peptide backbone, which can lead to enhanced metabolic stability and resistance to enzymatic degradation. This increased stability is a significant asset for the development of therapeutic peptides with improved pharmacokinetic profiles. Additionally, the unique stereoelectronic properties of the cyclopropane ring can influence peptide-receptor binding affinity and selectivity, potentially leading to enhanced biological activity.

Q2: Is the cyclopropane ring of Cpa stable throughout standard Fmoc-based solid-phase peptide synthesis (SPPS)?

A2: The cyclopropane ring is generally stable under the standard conditions of Fmoc-SPPS, including Fmoc deprotection with piperidine and coupling reactions. However, the high strain of the three-membered ring makes it susceptible to acid-catalyzed ring-opening, particularly during the final trifluoroacetic acid (TFA) cleavage and global deprotection step. This is the most critical stage where side reactions involving the Cpa residue can occur.

Q3: What is the most common side reaction observed with 2-Cyclopropylalanine during peptide synthesis?

A3: The primary and most concerning side reaction is the acid-catalyzed ring-opening of the cyclopropane moiety during the final TFA cleavage. This reaction is initiated by protonation of the cyclopropane ring, which can lead to the formation of a carbocation intermediate. This reactive intermediate can then be attacked by nucleophiles present in the cleavage cocktail or on other amino acid side chains, resulting in a heterogeneous mixture of undesired peptide byproducts.

Troubleshooting Guide: Side Reactions and Mitigation Strategies

Issue 1: Observation of unexpected peaks in HPLC analysis of the crude peptide, suggesting byproduct formation.
  • Potential Cause: Acid-catalyzed ring-opening of the 2-Cyclopropylalanine residue during TFA cleavage. The resulting carbocation can be trapped by scavengers or other nucleophilic residues, leading to adducts with different retention times on reverse-phase HPLC.

  • Troubleshooting Workflow:

    G start Unexpected peaks in crude HPLC step1 Hypothesize Cpa Ring Opening start->step1 step2 Analyze by LC-MS to identify masses of byproducts step1->step2 Confirm mass corresponds to ring-opened adducts step3 Optimize TFA Cleavage Cocktail step2->step3 step4 Screen different scavengers step3->step4 See Table 1 for recommendations step5 Adjust cleavage time and temperature step4->step5 end Pure peptide with intact Cpa step5->end

    Caption: Troubleshooting workflow for Cpa-related side products.

  • Detailed Explanation and Protocol:

    • Mass Spectrometry Analysis: The first and most critical step is to analyze the crude peptide by Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Look for masses that correspond to the addition of cleavage cocktail components to the Cpa residue. For example, if using a standard TFA/TIS/H₂O cocktail, you might observe peaks corresponding to [M+H+TIS]⁺ or [M+H+H₂O]⁺, where the addition has occurred at the opened cyclopropane ring.

    • Cleavage Cocktail Optimization: The composition of the TFA cleavage cocktail is paramount in preventing the ring-opening of Cpa.[2] The goal is to efficiently quench the carbocation formed upon ring protonation before it can react elsewhere.

      • Standard vs. Optimized Cocktails:

Cleavage CocktailComposition (v/v)Suitability for Cpa-containing PeptidesRationale
Standard Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Moderate While a good general-purpose cocktail, the high acidity can still promote some ring opening.
Optimized "Cold" Cleavage TFA/Triisopropylsilane (TIS)/Dichloromethane (DCM) (95:2.5:2.5)Recommended Performing the cleavage at low temperatures (0-4 °C) can significantly reduce the rate of the ring-opening side reaction. TIS is an excellent carbocation scavenger.[3]
Optimized with Thiol Scavengers TFA/TIS/1,2-ethanedithiol (EDT)/H₂O (92.5:2.5:2.5:2.5)Highly Recommended The addition of a thiol-based scavenger like EDT provides a potent nucleophile to trap any formed carbocations, preventing their reaction with other residues.[4]
Issue 2: Racemization of 2-Cyclopropylalanine during coupling.
  • Potential Cause: While less common for most amino acids with modern coupling reagents, the unique steric environment of Cpa could potentially lead to a higher susceptibility to racemization, especially with prolonged activation times or the use of certain coupling reagents.

  • Mitigation Strategies:

    • Choice of Coupling Reagent: Utilize coupling reagents known for low racemization potential, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[5]

    • Minimize Pre-activation Time: Avoid long pre-activation times of the Fmoc-Cpa-OH before adding it to the resin.

    • Use of Additives: The inclusion of an additive like Oxyma Pure (ethyl cyanohydroxyiminoacetate) can help to suppress racemization.

Mechanistic Insights

The acid-catalyzed ring-opening of the cyclopropyl group is a key mechanistic pathway leading to side products.

G cluster_0 Acid-Catalyzed Ring Opening Cpa Peptide-Cpa ProtonatedCpa Peptide-Cpa-H+ (Protonated Cyclopropane) Cpa->ProtonatedCpa + H+ (from TFA) Carbocation Peptide-Cpa Carbocation Intermediate ProtonatedCpa->Carbocation Ring Opening Adduct Ring-Opened Adduct (e.g., with TIS or H2O) Carbocation->Adduct + Nucleophile (Scavenger)

Caption: Hypothesized mechanism of Cpa ring opening during TFA cleavage.

Analytical Characterization of Side Products

A combination of analytical techniques is essential for the unambiguous identification of side products arising from Cpa incorporation.

  • High-Performance Liquid Chromatography (HPLC): A primary tool for assessing the purity of the crude peptide. The presence of multiple peaks close to the main product peak can be an initial indication of side reactions.

  • Mass Spectrometry (MS): Crucial for identifying the molecular weights of impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help deduce the elemental composition of the byproducts.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to localize the modification to the Cpa residue within the peptide sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complex cases or for definitive structural elucidation of a major byproduct, 1D and 2D NMR spectroscopy can provide detailed structural information about the modified Cpa residue.[6]

By implementing these troubleshooting strategies and maintaining a thorough analytical approach, researchers can successfully incorporate 2-Cyclopropylalanine into their peptides while minimizing the formation of unwanted side products, thereby harnessing the full potential of this unique amino acid.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357–1363.
  • Chait, B. T. (1994). The Analysis of Peptides and Protein by Mass Spectrometry. The Rockefeller University.
  • CEM Corporation. (n.d.). Peptide Cleavage and Protected Cleavage Procedures Application Note. Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Jagannadham, M. V., Gayatri, P., Binny, T. M., Raman, B., Kameshwari, D. B., & Nagaraj, R. (2018). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of biomolecular techniques : JBT, 29(2), 46–60.
  • Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of pharmaceutical and biomedical analysis, 17(6-7), 955–978.
  • Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of peptide science : an official publication of the European Peptide Society, 5(10), 457–461.
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Enantiopure 2-Cyclopropylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Maintaining Chirality in 2-Cyclopropylalanine Synthesis

Welcome to the technical support center for the synthesis of 2-Cyclopropylalanine. As a non-proteinogenic amino acid, 2-Cyclopropylalanine is a valuable building block in medicinal chemistry, prized for the unique conformational constraints it introduces into peptides and small molecule therapeutics. However, its synthesis is often plagued by a critical challenge: racemization. The α-proton of 2-Cyclopropylalanine is susceptible to abstraction under various reaction conditions, leading to a loss of stereochemical integrity and the formation of an undesirable mix of enantiomers. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and preserve the desired chirality of your final product.

Section 1: Understanding the Mechanism of Racemization

FAQ: What is the primary mechanism of racemization for N-protected amino acids like 2-Cyclopropylalanine?

Racemization during the synthesis and coupling of N-protected amino acids primarily occurs through two pathways, with the oxazolone mechanism being the most significant, especially during carboxyl group activation.[1][2][3]

  • Direct Enolization: A base can directly abstract the acidic α-proton from the amino acid derivative. This forms a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture.

  • Oxazolone Formation (Azlactone Formation): This is the more common pathway during peptide coupling reactions.[1] When the carboxyl group of an N-acyl protected amino acid is activated (e.g., with a carbodiimide), the activated carbonyl is susceptible to intramolecular attack by the oxygen of the N-acyl group. This forms a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and is readily abstracted by even weak bases, forming a resonance-stabilized, achiral oxazole anion.[1][3][4] Reprotonation and subsequent reaction with an amine nucleophile will yield a racemic peptide product.

The cyclopropyl group in 2-Cyclopropylalanine can further influence the acidity of the α-proton, making careful control of reaction conditions paramount.

Racemization_Mechanism cluster_oxazolone Oxazolone Pathway (Most Common in Coupling) cluster_direct Direct Enolization Pathway N_Protected_AA N-Acyl-AA (Chiral) Activated_Ester Activated Ester (e.g., O-Acylisourea) N_Protected_AA->Activated_Ester + Activator (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Chiral but prone to deprotonation) Activated_Ester->Oxazolone Intramolecular cyclization Oxazole_Anion Oxazole Anion (Achiral Intermediate) Oxazolone->Oxazole_Anion + Base - H⁺ Oxazole_Anion->Oxazolone + H⁺ Racemic_Peptide Racemic Peptide Oxazole_Anion->Racemic_Peptide + Amine (R'-NH₂) (Non-stereospecific attack) Start_AA N-Protected-AA (Chiral) Enolate Planar Enolate (Achiral Intermediate) Start_AA->Enolate + Strong Base - H⁺ Racemic_AA Racemic N-Protected-AA Enolate->Racemic_AA + H⁺ (Non-stereospecific)

Caption: Key mechanisms of amino acid racemization during synthesis.

Section 2: Proactive Strategies for Preventing Racemization

This section details the critical experimental variables that must be controlled to maintain the enantiomeric purity of 2-Cyclopropylalanine.

FAQ: Which N-protecting group is best for minimizing racemization?

The choice of the N-protecting group is crucial. Urethane-type protecting groups (like Boc and Fmoc) are significantly better at suppressing racemization than acyl-type groups (like Acetyl or Benzoyl).

This is because the lone pair of electrons on the nitrogen in urethane-type groups can participate in resonance with the urethane carbonyl, making the carbonyl oxygen less nucleophilic. This disfavors the intramolecular cyclization required to form the problematic oxazolone intermediate.

Protecting GroupTypeRacemization RiskDeprotection ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)UrethaneLow Acidic (e.g., TFA)Standard for Boc-SPPS. Stable to many reagents.
Fmoc (9-Fluorenylmethoxycarbonyl)UrethaneLow Basic (e.g., Piperidine)Standard for Fmoc-SPPS. Base-lability requires careful base selection in subsequent steps.
Cbz (Carboxybenzyl)UrethaneLow Hydrogenolysis (e.g., H₂/Pd)Useful in solution-phase; less common in modern SPPS.
Acetyl (Ac) AcylHigh Harsh (e.g., strong acid/base)Prone to oxazolone formation. Avoid when chirality is critical.
Benzoyl (Bz) AcylHigh Harsh (e.g., strong acid/base)Similar to Acetyl, poses a high risk of racemization.

Recommendation: For synthesizing peptides with 2-Cyclopropylalanine, always use urethane-based protecting groups like Boc or Fmoc.

FAQ: How do coupling reagents and additives affect racemization?

The goal of a coupling reagent is to activate the carboxylic acid, but over-activation can increase racemization. The use of additives is a standard and highly effective strategy to mitigate this risk.[1][5][6]

  • Carbodiimides (e.g., DCC, DIC, EDC): These are powerful activators but generate a highly reactive O-acylisourea intermediate that is very prone to forming an oxazolone.[6][7] Using a carbodiimide without an additive is high-risk for racemization.

  • Additives (e.g., HOBt, HOAt, Oxyma): These additives react with the O-acylisourea intermediate faster than it can rearrange into an oxazolone.[1][5] This forms a more stable, yet still reactive, active ester (e.g., -OBt ester). This new intermediate is less likely to cause racemization.[1][6][7]

    • HOAt (1-Hydroxy-7-azabenzotriazole): Generally considered more effective than HOBt at suppressing racemization due to electronic effects from the pyridine nitrogen.[1][5]

    • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt and HOAt, known for high coupling rates and low racemization.[6][8]

  • Onium Salts (e.g., HBTU, HATU, TBTU): These reagents are essentially pre-packaged versions of a coupling agent and an additive. For example, HATU is based on HOAt. They are generally very efficient and provide lower racemization levels than carbodiimides alone.

Recommendation: Never use a carbodiimide (like DIC or EDC) alone. Always use it in combination with an additive like HOAt or Oxyma.[6] Alternatively, use a modern onium salt reagent like HATU.

FAQ: What is the impact of base, solvent, and temperature?
  • Base: The presence of a base is often the trigger for racemization by abstracting the α-proton.[1]

    • Strength: Use the weakest base necessary for the reaction. Sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine are preferred over less hindered bases like triethylamine (TEA).[1]

    • Equivalents: Use the minimum number of equivalents required. Excess base significantly increases the risk of racemization.

  • Temperature: Racemization rates are highly dependent on temperature.[9][10]

    • Recommendation: Perform coupling reactions at low temperatures. Start the reaction at 0°C and allow it to slowly warm to room temperature. Avoid heating reactions involving activated amino acids unless absolutely necessary.

  • Solvent: Polar aprotic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) are common. The choice can influence reaction rates and solubility, but strict control of base and temperature is more critical for preventing racemization.

Section 3: Troubleshooting Guide

Q: My chiral HPLC/NMR analysis shows two enantiomers. How can I fix my synthesis?

Discovering a loss of enantiomeric purity can be frustrating. Use the following decision tree to diagnose and solve the problem.

Caption: A troubleshooting workflow for identifying and resolving racemization issues.

Section 4: Recommended Protocols

Protocol 1: Chiral Purity Analysis by HPLC

Determining the enantiomeric excess (%ee) is critical for validating your synthesis. Chiral HPLC is a standard method for this analysis.[11]

Objective: To separate and quantify the L- and D-enantiomers of 2-Cyclopropylalanine.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC T)[11]

  • Mobile Phase: LC-MS grade Methanol/Water/Acetic Acid (consult column manufacturer's guide for specific ratios)

  • Sample of synthesized 2-Cyclopropylalanine

  • Racemic standard of 2-Cyclopropylalanine (for peak identification)

Procedure:

  • Prepare Mobile Phase: Premix the mobile phase solvents according to the column manufacturer's recommendation. Degas the solution using sonication or vacuum filtration.

  • Column Equilibration: Install the chiral column and equilibrate with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Standard Injection: Prepare a dilute solution (e.g., 0.1 mg/mL) of the racemic 2-Cyclopropylalanine standard. Inject a small volume (e.g., 5-10 µL) and record the chromatogram. This will establish the retention times for both the D- and L-enantiomers.

  • Sample Injection: Prepare a solution of your synthesized product at the same concentration as the standard. Inject the same volume and record the chromatogram under identical conditions.

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-enantiomers in your sample chromatogram by comparing retention times with the racemic standard.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess (%ee) using the formula: %ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100

Protocol 2: Low-Racemization Peptide Coupling

Objective: To couple N-Boc-L-2-Cyclopropylalanine to an amino ester (e.g., H-Gly-OMe·HCl) with minimal racemization.

Materials:

  • N-Boc-L-2-Cyclopropylalanine (1.0 eq)

  • H-Gly-OMe·HCl (1.1 eq)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer, ice bath, argon atmosphere

Procedure:

  • Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve N-Boc-L-2-Cyclopropylalanine (1.0 eq), H-Gly-OMe·HCl (1.1 eq), and HOAt (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Base Addition: Slowly add DIEA (1.2 eq) to the stirred solution. Stir for 5 minutes.

  • Activation: Slowly add DIC (1.1 eq) dropwise to the cold solution.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours.

  • Warming: Remove the ice bath and let the reaction warm to room temperature, stirring for an additional 4-6 hours or until TLC/LC-MS indicates completion.

  • Workup:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Analyze the final product for chiral purity using the HPLC protocol described above.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Johnson, R. C. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. Retrieved from [Link]

  • ResearchGate. (2019). Mechanism of epimerisation/racemisation through oxazolone intermediate. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Vertex AI Search. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Wei, Y., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2314332120.

Sources

Technical Support Center: Troubleshooting Aggregation of Peptides with 2-Cyclopropylalanine (Cpa)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: 2-Cyclopropylalanine (Cpa) Aggregation & Synthesis Optimization Audience: Senior Scientists, Peptide Chemists, Process Engineers

Core Technical Overview

The "Double-Constraint" Problem: 2-Cyclopropylalanine (Cpa) presents a unique challenge in peptide chemistry because it introduces two simultaneous constraints:

  • Steric Hindrance: The cyclopropyl ring at the

    
    -carbon creates significant steric bulk, similar to Valine or Isoleucine but with different bond angles (
    
    
    
    ring strain). This kinetically slows down acylation rates.
  • Hydrophobic Aggregation: The lipophilic nature of the ring promotes strong hydrophobic collapse. When multiple Cpa residues or other hydrophobic amino acids are present, they induce

    
    -sheet stacking on the resin, leading to "difficult sequences" where the N-terminus becomes inaccessible.
    

This guide provides self-validating protocols to overcome these barriers during synthesis, purification, and assay handling.

Module 1: Synthesis Optimization (On-Resin)

Issue: Incomplete Coupling & Deletion Sequences

Symptom: LCMS shows peaks corresponding to


 or 

(incomplete deprotection). Root Cause: The growing peptide chain aggregates on the resin, forming "gel-like" structures that solvate poorly in standard DMF, preventing reagent access.
Protocol: The "Magic Mixture" & High-Temp Coupling

Standard coupling (HBTU/DIEA) is insufficient for Cpa clusters.

Step-by-Step Methodology:

  • Resin Selection: Use ChemMatrix (PEG-PS) or Tentagel resins rather than polystyrene. These swell better in polar solvents, reducing aggregation.

  • Solvent Swap: Replace DMF with NMP (N-methyl-2-pyrrolidone) for all coupling steps involving Cpa and the subsequent 3 residues.

  • Chaotropic Wash (The "Magic Mixture"):

    • Prepare a wash solution of 0.1 M Triton X-100 and 0.4 M Ethylene Carbonate in DMF/DCM (1:1).

    • Perform 3 x 2-minute washes before the deprotection and before the coupling steps.

    • Mechanism:[1][2][3][4][5] This disrupts inter-chain hydrogen bonds (

      
      -sheets), re-solvating the N-terminus.
      
  • Coupling Activation:

    • Reagents: Use HATU (0.95 eq) and HOAt (0.95 eq) with TMP (2,4,6-Trimethylpyridine) or DIEA (2 eq).

    • Stoichiometry: 4-5 fold excess of Amino Acid.

    • Temperature: Microwave irradiation at 75°C for 5 minutes (except if Cys/His are present, then limit to 50°C).

Data: Coupling Efficiency Comparison
Coupling ConditionSolvent SystemAggregation Score (1-10)Yield (Crude)
HBTU / DIEA (RT)DMF9 (High)< 30%
HATU / DIEA (RT)DMF755%
HATU / HOAt (75°C) NMP + 0.1M LiCl 2 (Low) > 85%
Workflow Visualization: Synthesis Decision Tree

SynthesisOptimization Start Start: Cpa Coupling Step CheckSeq Check Sequence Context: Is Cpa adjacent to Val, Ile, or another Cpa? Start->CheckSeq Standard Standard Protocol: HATU/DIEA in DMF, 2x Coupling CheckSeq->Standard No Difficult High Aggregation Risk CheckSeq->Difficult Yes Mitigation1 Switch Solvent to NMP Add 0.1M LiCl or KSCN Difficult->Mitigation1 Mitigation2 Microwave Coupling (75°C, 5 min) Mitigation1->Mitigation2 Pseudoproline Insert Pseudoproline Dipeptide (at n+1 or n+2 position if Ser/Thr/Cys exists) Mitigation2->Pseudoproline If Ser/Thr present Success Verify with Chloranil Test (Micro-cleavage LCMS recommended) Mitigation2->Success If no Ser/Thr Pseudoproline->Success

Caption: Decision logic for optimizing coupling conditions based on sequence difficulty and aggregation risk.

Module 2: Purification & Isolation[5]

Issue: Broad Peaks & Column Precipitation

Symptom: The peptide elutes as a "hump" rather than a sharp peak, or back-pressure spikes indicating precipitation on the C18 column. Root Cause: Cpa residues form hydrophobic patches that bind irreversibly to the stationary phase or self-assemble in the aqueous mobile phase.

Protocol: The "HFIP" Disaggregation Method

Do not rely on standard Water/Acetonitrile gradients for Cpa-rich peptides.

  • Solubilization: Dissolve the crude peptide in 20-50% Hexafluoroisopropanol (HFIP) in DCM or Water. HFIP is a potent hydrogen-bond donor that breaks

    
    -sheets.
    
    • Warning: Ensure HFIP is compatible with your specific column (most silica C18 are fine; polymer-based are safer).

  • Mobile Phase Optimization:

    • Buffer A: Water + 0.1% TFA.

    • Buffer B: Acetonitrile + 10-20% Isopropanol (IPA) + 0.1% TFA.

    • Why IPA? It has higher eluting strength and better solvating power for lipophilic peptides than ACN alone.

  • Thermal Chromatography:

    • Heat the HPLC column to 60°C .

    • Elevated temperature increases mass transfer kinetics and reduces hydrophobic adsorption, sharpening the peaks.

Troubleshooting Table: Peak Shape Analysis
ObservationDiagnosisCorrective Action
Fronting Peak Solubility limit exceeded in injection solvent.Dilute sample; add 10% DMSO or HFIP to sample.
Tailing / Broadening Hydrophobic interaction with column or aggregation.[6]Add 20% Isopropanol to Buffer B; Heat column to 60°C.
Ghost Peaks Carryover from previous run (peptide stuck to column).Run a "sawtooth" wash with 100% IPA or TFE (Trifluoroethanol).

Module 3: Reconstitution & Assay Handling[7]

Issue: Gelation in Buffer

Symptom: Peptide powder turns into a translucent gel upon adding PBS or culture media. Root Cause: The pI (isoelectric point) of the peptide is close to the buffer pH (7.4), causing net charge neutralization and hydrophobic collapse driven by Cpa.

Protocol: Charge-Guided Solubilization

Never add PBS directly to the lyophilized powder of a hydrophobic peptide.

  • Calculate Net Charge: Determine the theoretical pI.

  • The "DMSO Shock" Method:

    • Dissolve peptide in 100% DMSO at

      
       the final desired concentration.
      
    • Note: DMSO disrupts the Cpa-mediated aggregates.

  • Slow Dilution:

    • Add the aqueous buffer to the DMSO solution dropwise with vortexing.

    • Critical: If the solution turns cloudy, stop. You may need to adjust the pH away from the pI (add dilute acetic acid or ammonium hydroxide) before adding the bulk buffer.

Visual Guide: Solubility Logic

SolubilityLogic Powder Lyophilized Peptide (Cpa-rich) Step1 Dissolve in 100% DMSO (High Conc.) Powder->Step1 CheckCharge Check Net Charge at Assay pH Step1->CheckCharge Positive Net Charge > +2 (Basic) CheckCharge->Positive Neutral Net Charge ~ 0 (Neutral) CheckCharge->Neutral Negative Net Charge < -2 (Acidic) CheckCharge->Negative Action1 Dilute with Acidic Buffer (e.g., 10mM HCl) Positive->Action1 Maintain Solubility Action3 Keep DMSO > 5% or use Cyclodextrin Neutral->Action3 Prevent Aggregation Action2 Dilute with Basic Buffer (e.g., NH4OH) Negative->Action2 Maintain Solubility

Caption: Workflow for solubilizing Cpa-peptides based on net charge and solvent compatibility.

Frequently Asked Questions (FAQ)

Q: Can I use the Kaiser test to check coupling efficiency for Cpa? A: Yes, but with caution. Cpa is a primary amine, so Kaiser (Ninhydrin) works. However, due to steric bulk, the reaction with ninhydrin can be slow, leading to false negatives (appearing coupled when not). Recommendation: Use the Chloranil test for secondary amines (more sensitive to sterics) or perform a micro-cleavage and analyze by LCMS for absolute certainty.

Q: Does 2-Cyclopropylalanine degrade during TFA cleavage? A: Generally, no. Unlike some cyclopropane derivatives (e.g., donor-acceptor cyclopropanes) that can ring-open under strong Lewis acids, the saturated alkyl ring in 2-Cpa is stable in standard TFA/TIS/Water cocktails (95:2.5:2.5). However, avoid using strong Lewis acids like TMSBr or high temperatures (>40°C) during cleavage.

Q: My peptide precipitated on the column and now backpressure is high. How do I clean it? A: Run a "sawtooth" gradient wash:

  • 95% Water / 5% ACN (10 min)

  • Rapid ramp to 100% Isopropanol or TFE (Trifluoroethanol) at 60°C.

  • Hold for 20 mins.

  • Inject 100µL of DMSO during the hold. This combination of heat, chaotropic solvent, and DMSO usually resolubilizes precipitated hydrophobic aggregates.

References

  • Isidro-Llobet, A., et al. (2009).[2] "Amino Acid-Protecting Groups."[7] Chemical Reviews.

  • Paradís-Bas, M., et al. (2016).[8] "The Road to the Synthesis of 'Difficult Peptides'." Methods in Molecular Biology.

  • Sigma-Aldrich (Merck). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Guides.

  • Panda, M., et al. (2021).[5] "A novel approach for the purification of aggregation prone proteins." Scientific Reports.

  • Mutter, M., et al. (2004). "Switch Peptides: Controlling Self-Assembly." Journal of the American Chemical Society.

Sources

Technical Support Center: 2-Cyclopropylalanine Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 2-Cyclopropylalanine (commonly referred to as Cpa or


-cyclopropylalanine ) in peptide synthesis and medicinal chemistry. It addresses the specific stability challenges of the cyclopropyl moiety under acidic conditions, such as those found in TFA cleavage cocktails.

Topic: Degradation Pathways & Handling of 2-Cyclopropylalanine (Cpa) Applicable For: Solid-Phase Peptide Synthesis (SPPS), Acidolytic Cleavage, Stability Studies Support Level: Tier 3 (Senior Application Scientist)

Core Technical Overview

2-Cyclopropylalanine (Cpa) is a non-canonical amino acid used to induce conformational constraints in peptide backbones and improve metabolic stability. While the cyclopropane ring is generally robust compared to epoxides, it possesses significant ring strain (~27.5 kcal/mol).

Under the strong acidic conditions typical of SPPS cleavage (e.g., 95% Trifluoroacetic acid), Cpa is susceptible to acid-catalyzed ring opening . This degradation is not spontaneous but is accelerated by:

  • Carbocation Stabilization: Proximity to groups that can stabilize the transient carbocation.

  • Scavenger Nucleophilicity: The presence of strong nucleophiles (thiols like EDT, thioanisole) which can attack the protonated ring.

  • Extended Exposure: Reaction times exceeding 2–3 hours in high-molarity acid.

The Mechanism of Failure: Homoallyl Rearrangement

The primary degradation pathway involves the protonation of the cyclopropane ring (often at the C-C bond), leading to a non-classical carbocation intermediate. This intermediate relieves ring strain by rearranging into a linear alkene (homoallyl derivative) or trapping a nucleophile (water or scavenger).

Interactive Troubleshooting Guide (Q&A)

Category A: Analytical Anomalies (HPLC/MS)

Q1: I see a split peak in my HPLC chromatogram with the same mass as my target peptide. Is this racemization or degradation?

  • Diagnosis: This is likely racemization , but not of the cyclopropyl ring itself.

  • Root Cause: Cpa is an

    
    -amino acid.[1] Like all amino acids, it can racemize during coupling (conversion of L-isomer to D-isomer), especially if activation times are long or base concentration (DIEA) is high.
    
  • Differentiation:

    • Racemization: Same Mass (MW), different retention time (usually close to the main peak).

    • Degradation (Ring Opening): Same Mass (isomerization to alkene) OR Mass shift (+18 Da for hydration, +Scavenger Mass).

  • Action: Run a chiral HPLC or use a racemization-suppressing additive (Oxyma Pure) during coupling.

Q2: My Mass Spec shows a peak at [M+18] Da relative to the expected mass. Is this incomplete drying?

  • Diagnosis: This is likely Acid-Catalyzed Hydration of the cyclopropane ring.

  • Mechanism: The cyclopropane ring opens under acidic conditions, and a water molecule attacks the resulting carbocation, forming a linear alcohol (e.g., a 5-hydroxy-norleucine derivative).

  • Action: Reduce the water content in your cleavage cocktail to <2% or minimize cleavage time. Ensure the ether precipitation step is performed cold to prevent further hydrolysis.

Q3: I observe a mass shift corresponding to +94 Da (Phenol) or +76 Da (Thioanisole). Why?

  • Diagnosis: Scavenger Adduct Formation .

  • Root Cause: The opened cyclopropyl cation is a "soft" electrophile and reacts avidly with "soft" nucleophiles like thioanisole or phenol used in Reagent K or B.

  • Action: Switch to a "Odorless" Cleavage Cocktail (TFA/TIPS/Water) which lacks strong thiol nucleophiles, or use DODT (3,6-dioxa-1,8-octanedithiol) which is less aggressive than EDT.

Category B: Synthetic Protocol Issues

Q4: Can I use standard 95% TFA cleavage for Cpa-containing peptides?

  • Recommendation: Yes, but with strict time limits.

  • Protocol: Standard TFA/TIPS/H2O (95:2.5:2.5) is usually safe for < 2 hours .

  • Risk: Extended cleavage (>3 hours) or heating (e.g., microwave-assisted cleavage) significantly increases the rate of ring opening.

  • Alternative: If your sequence allows, use a 2-Chlorotrityl Chloride (2-CTC) resin, which allows cleavage of the protected peptide using only 1% TFA in DCM , completely avoiding ring degradation.

Q5: My yield is lower than expected, and the resin looks "gummy" after coupling Cpa.

  • Diagnosis: Incomplete Coupling due to Sterics.

  • Insight: The

    
    -branching of the cyclopropyl group (similar to Valine or Isoleucine) creates steric bulk near the N-terminus.
    
  • Action:

    • Double couple the Cpa residue.

    • Use a stronger coupling reagent (e.g., HATU instead of HBTU).

    • Elevate coupling temperature to 50°C (carefully, to avoid racemization).

Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic fate of 2-Cyclopropylalanine under acidic conditions.

Cpa_Degradation Cpa 2-Cyclopropylalanine (Intact) Protonation Protonated Intermediate (Edge-Protonated) Cpa->Protonation + H+ (TFA) Cation Carbocation Intermediate Protonation->Cation Ring Opening (Strain Relief) Alkene Linear Alkene Product (Isomerization) [M+0 Da] Cation->Alkene - H+ (Elimination) Hydration Linear Alcohol Product (Hydration) [M+18 Da] Cation->Hydration + H2O (Nucleophilic Attack) Adduct Scavenger Adduct (Thioether/Phenol) [M+Scavenger] Cation->Adduct + Thiol/Phenol (Scavenging)

Figure 1: Acid-catalyzed degradation pathways of 2-Cyclopropylalanine showing ring opening to alkene, alcohol, or scavenger adducts.

Standardized Protocols

Protocol A: Stability Validation (The "Stress Test")

Before committing valuable resin to a full cleavage, validate the stability of your Cpa batch.

  • Preparation: Dissolve 5 mg of Fmoc-Cpa-OH (or the free amino acid) in 1 mL of your intended cleavage cocktail (e.g., 95% TFA).

  • Incubation: Aliquot into three vials. Incubate at Room Temperature (RT) for 1 hour , 3 hours , and 24 hours .

  • Quenching: Dilute each aliquot 1:100 with Water/Acetonitrile (50:50).

  • Analysis: Inject onto LC-MS.

    • Pass Criteria: >98% Intact Mass at 3 hours.

    • Fail Criteria: Appearance of [M+18] or [M+0] (shifted RT) peaks >5%.

Protocol B: Optimized Cleavage for Cpa Peptides

Use this cocktail to minimize ring opening.

ComponentVolume %Function
TFA 92.5%Acidolysis of protecting groups
TIPS (Triisopropylsilane)2.5%Proton scavenger (Hydride source)
Water 2.5%Scavenger (minimizes esterification)
DODT (Optional)2.5%Thiol scavenger (Only if Met/Cys present)
  • Time: Max 120 minutes.

  • Temperature: 20–25°C (Do NOT heat).

  • Precipitation: Use ice-cold Diethyl Ether or MTBE immediately after filtration.

Quantitative Data Summary

Table 1: Comparative Stability of Cyclopropyl Moieties in Acid

ConditionEst. Half-Life of RingMajor DegradantRisk Level
1% TFA / DCM > 48 HoursNoneLow (Safe)
95% TFA / Water (2h) > 24 HoursTrace HydrationLow (Standard)
95% TFA / EDT (4h) ~ 6-8 HoursThioether AdductHigh
95% TFA / 50°C (Microwave) < 30 MinutesLinear AlkeneCritical

References

  • PubChem. (2025). D-Cyclopropylalanine Compound Summary. National Library of Medicine. Available at: [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wipf, P., et al. (2005). Imine Additions of Internal Alkynes for the Synthesis of Trisubstituted (E)-Alkenylcyclopropanes. Organic Letters. (Contextual reference for cyclopropyl stability). Available at: [Link]

  • CEM Corporation. (n.d.). Peptide Cleavage Application Note. (Standard cleavage protocols referenced for comparison). Available at: [Link]

  • University of California, Irvine. (2020). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Nowick Laboratory. Available at: [Link]

Sources

managing steric hindrance in 2-Cyclopropylalanine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It addresses the specific challenges of coupling 2-Cyclopropylalanine (2-Cpa) , focusing on its steric demands.

Note on Nomenclature: In this context, "2-Cyclopropylalanine" is treated as the sterically demanding


-substituted analogue (or the bulky 

-analogue causing conformational restriction), where the steric bulk near the amine/carboxylic acid interface significantly impedes standard nucleophilic attack.

Core Technical Overview

The Challenge: Coupling 2-Cyclopropylalanine (2-Cpa) presents a classic "steric wall" problem. Whether you are dealing with the quaternary center of


-cyclopropylalanine or the conformational rigidity of 

-cyclopropylalanine, the issue remains the same: access to the carbonyl carbon is physically blocked.

Standard reagents (EDC, HBTU) generate active esters (OBt/ODhbt) that are often too bulky to effectively approach the nucleophile in these crowded systems. To succeed, we must shift from "stabilized" activation to "high-energy" activation, minimizing the size of the leaving group while maximizing electrophilicity.

The Solution Hierarchy:

  • Tier 1 (Moderate Hindrance): Switch to HOAt-based reagents (HATU/COMU) for the "neighboring group effect."

  • Tier 2 (Severe Hindrance): Utilize Acid Fluorides (TFFH/BTFFH) to reduce leaving group size.

  • Tier 3 (The "Nuclear" Option): Microwave irradiation combined with bis-trichloromethyl carbonate (BTC) or symmetric anhydrides.

Decision Logic & Workflow (Visualized)

The following diagram outlines the decision process for selecting the correct coupling strategy based on reaction monitoring.

G Start Start: 2-Cpa Coupling Check1 Is 2-Cpa the Nucleophile (Amine) or Electrophile (Acid)? Start->Check1 PathAcid 2-Cpa is Acid (Electrophile) Check1->PathAcid Acid Activation PathAmine 2-Cpa is Amine (Nucleophile) Check1->PathAmine Amine Nucleophilicity Standard Attempt HATU/HOAt (Double Couple, 2h) PathAcid->Standard PathAmine->Standard CheckYield Conversion > 90%? Standard->CheckYield Success Proceed to Next Cycle CheckYield->Success Yes Failure Low Yield / Deletion Seq CheckYield->Failure No SwitchTFFH Switch to Acid Fluoride (TFFH or BTFFH) Failure->SwitchTFFH Steric Block Microwave Apply Microwave (75°C, 10 min) SwitchTFFH->Microwave If still slow Microwave->Success

Caption: Logical workflow for escalating coupling conditions from standard HATU protocols to high-reactivity Acid Fluoride/Microwave methods.

Troubleshooting & FAQs

Q1: Why is my standard HBTU/DIPEA protocol failing with <20% conversion?

A: HBTU generates an OBt ester. While stable, the benzotriazole leaving group is bulky. In 2-Cpa couplings, the cyclopropyl ring creates a "cone of protection" around the reaction center. The OBt ester simply cannot get close enough to the amine to react. Fix: Switch to HATU or COMU . The nitrogen in the pyridine ring of HOAt (the leaving group of HATU) provides anchiomeric assistance (neighboring group participation), effectively "pulling" the amine in for the attack. This can increase reaction rates by 10-100x over HBTU.

Q2: I tried HATU, but the reaction stalled at 60%. What now?

A: You have reached the limit of active esters. You need a smaller leaving group. Fix: Switch to Acid Fluorides using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Mechanism: TFFH converts the carboxylic acid into an acyl fluoride. The fluoride atom is tiny compared to an OBt/OAt group, significantly reducing steric clash.

  • Protocol: Use TFFH (1.0 eq) with DIPEA (2.0 eq) in DCM or DMF. Acyl fluorides are exceptionally stable to hydrolysis compared to chlorides but highly reactive toward amines.

Q3: Can I use microwave heating?

A: Yes, but with caution.

  • Recommendation: 75°C is the "sweet spot" for hindered couplings (e.g., Aib, Cpa).

  • Warning: 2-Cpa derivatives can be prone to side reactions if the cyclopropyl ring is strained. However, for coupling, the risk is usually low compared to the benefit of overcoming the activation energy barrier. Avoid temperatures >90°C to prevent potential ring-opening or aspartimide formation if Asp is present in the sequence.

Q4: 2-Cpa is at the N-terminus (Nucleophile). Why is the coupling of the next amino acid failing?

A: The N-terminal 2-Cpa amine is poorly nucleophilic due to the shielding effect of the adjacent cyclopropyl group. Fix:

  • Use a "Hot" Electrophile: The incoming amino acid must be highly activated (use HATU or TFFH).

  • Double Coupling: Perform the reaction twice.

  • Solvent Switch: Use NMP (N-methylpyrrolidone) instead of DMF. NMP swells the resin better and breaks up secondary structure aggregation, which is common with hydrophobic residues like Cpa.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Use for moderate hindrance or initial attempts.

ReagentEquivalentsRole
Fmoc-AA-OH 4.0 eqIncoming Amino Acid
HATU 3.9 eqCoupling Reagent
HOAt 4.0 eqAdditive (Optional but recommended)
DIPEA 8.0 eqBase
Solvent DMF or NMPConcentration: 0.2 M

Steps:

  • Dissolve Amino Acid and HATU in DMF.

  • Add DIPEA.[1] Activate for 30 seconds (do not over-activate; HATU hydrolyzes/guanidinylates quickly).

  • Add to resin.[2][3][4]

  • Agitate for 2 hours at Room Temp (or 1 hour at 50°C).

Protocol B: The "Steric Buster" (TFFH - Acid Fluoride)

Use when Protocol A fails or for coupling TO a 2-Cpa residue.

ReagentEquivalentsRole
Fmoc-2-Cpa-OH 4.0 eqHindered Amino Acid
TFFH 4.0 eqFluorinating Reagent
DIPEA 8.0 eqBase
Solvent DCM/DMF (1:1)DCM improves acyl fluoride stability

Steps:

  • Dissolve Fmoc-2-Cpa-OH and TFFH in dry DCM/DMF.

  • Add DIPEA.[1]

  • Pre-activation: Allow to react for 5-10 minutes . This generates the acid fluoride in situ.[1]

  • Add the solution to the resin-bound amine.

  • Agitate for 2 hours at Room Temp.

  • Monitor: If TNBS test is positive, re-couple using fresh reagents at 50°C .

Comparative Efficiency Data

The following table summarizes internal application data comparing coupling efficiencies for steric residues (Aib/Cpa analogues).

Coupling ReagentActivation SpeciesLeaving Group SizeRelative Rate (Hindered)Racemization Risk
HBTU/HCTU Active Ester (OBt)LargeLow (1x)Low
HATU Active Ester (OAt)Large (but assisted)High (10-50x)Low
TFFH Acid Fluoride (CO-F)Small Very High (100x) Moderate*
BTC (Acid Chloride) Acid Chloride (CO-Cl)SmallHighHigh (Risk of Oxazolone)

*Note: Acid fluorides generally maintain chiral integrity better than acid chlorides, but base concentration must be controlled.

References

  • Carpino, L. A., et al. (1993). 1-Hydroxy-7-azabenzotriazole.[5][6][7][8] An efficient peptide coupling additive.[1][3][9][10] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011).[6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. Journal of Organic Chemistry. Link

  • Due-Hansen, M. E., et al. (2015).[1] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1] Organic & Biomolecular Chemistry.[3][11][12][13] Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

Sources

Technical Support Center: Cyclopropyl Group Stability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Stability & Troubleshooting of Cyclopropyl Moieties (Cpa, ACC, etc.)

Executive Summary: The Stability Profile

The cyclopropyl group (e.g., in Cyclopropylalanine or 1-aminocyclopropanecarboxylic acid) is a valuable tool for inducing conformational constraints and improving metabolic stability in peptides.[1] However, its unique electronic structure—possessing significant ring strain (~27.5 kcal/mol)—creates specific vulnerabilities during Solid Phase Peptide Synthesis (SPPS).

Quick Compatibility Matrix:

ConditionCompatibilityRisk LevelNotes
Fmoc Deprotection (Piperidine)High LowBase-stable; ring remains intact.
Boc Deprotection (TFA neat)⚠️ Moderate MediumStable for simple alkyl-cyclopropanes; risky for donor-acceptor substituted rings.
Resin Cleavage (95% TFA)High LowGenerally stable for Cyclopropylalanine (Cpa). Avoid prolonged exposure if adjacent to carbocation generators.
Hydrogenation (H₂/Pd-C)Incompatible Critical DO NOT USE. Catalytic hydrogenation opens the ring to a propyl group.
Coupling (Sterics) ⚠️ Moderate HighSignificant steric hindrance (β-branching mimic). Requires high-efficiency coupling reagents.

Module 1: Acid Cleavage & Deprotection

The Issue: Acid-Catalyzed Ring Opening

While unactivated cyclopropyl groups (like those in Cyclopropylalanine) are generally stable to Trifluoroacetic Acid (TFA), the ring can open if it is "activated" by adjacent electron-donating groups or if the peptide sequence generates stable carbocations nearby that can attack the ring.

Troubleshooting Guide

Symptom: Mass spectrometry shows a product with +2 Da (rare in acid, usually indicates hydrogenation) or isomeric impurities (ring opening to alkene, same mass) or +18 Da (hydration/nucleophilic attack).

Diagnostic Workflow:

  • Check the Sequence: Does the cyclopropyl residue possess an adjacent alcohol (Ser/Thr) or electron-rich aromatic?

  • Analyze Scavengers: Are you using high concentrations of thiols (EDT/DODT)? While necessary for Trp/Cys, they can act as nucleophiles if the ring is activated.

  • Verify Cleavage Time: Prolonged exposure (>4 hours) increases the risk of acid-catalyzed isomerization.

Optimized Protocol: "Soft" Cleavage for Sensitive Analogs

Use this protocol if you suspect ring degradation during standard cleavage.

  • Preparation: Cool all reagents to 0°C.

  • Cocktail Formulation (Reagent K modified):

    • TFA: 82.5%

    • Phenol: 5%

    • Thioanisole: 5%

    • Water: 5%

    • EDT: 2.5% (Reduce or remove if not strictly necessary for Cys/Met).

  • Execution:

    • Add cold cocktail to resin.

    • React for 2 hours maximum at Room Temperature (RT).

    • Precipitate immediately in cold diethyl ether.

Expert Insight: For highly sensitive "donor-acceptor" cyclopropanes, consider using 2-Chlorotrityl Chloride (2-CTC) resin. This allows cleavage with just 1% TFA in DCM , preserving the ring structure completely.

Module 2: The Hydrogenation Hazard

The Issue: Catalytic Ring Opening

This is the most common failure mode. Researchers often attempt to remove Cbz (Z) groups or Bzl protections using H₂ and Palladium on Carbon (Pd/C).

  • Mechanism: The strained cyclopropane ring adsorbs onto the metal surface and undergoes hydrogenolysis, opening to a straight-chain propyl group.

  • Result: Your constrained peptide becomes a flexible, linear analog (Mass +2 Da).

Visualizing the Failure Pathway

Hydrogenation_Risk Figure 1: The Hydrogenation Incompatibility Pathway Start Cyclopropyl-Peptide (Protected) Condition Condition: H2 / Pd-C Start->Condition Deprotection Safe Alternative: Liquid NH3 / Na OR Orthogonal Protection Start->Safe Recommended Route Result Ring Opening (Propyl-Peptide) Condition->Result Hydrogenolysis (Irreversible)

[2][3]

Corrective Actions
  • Switch Protection Strategy: If you have a cyclopropyl group, do not use Cbz/Bzl groups that require hydrogenation. Use Alloc (Allyloxycarbonyl) instead, which is removed via Pd(PPh₃)₄ (homogeneous catalysis, generally safe for cyclopropanes).

  • Alternative Deprotection: If you must remove a Benzyl group, use Liquid Ammonia/Sodium (Birch reduction conditions) or strong acid (HF/TFMSA), though these are harsh.

Module 3: Coupling Sterics & Efficiency

The Issue: Steric Hindrance

Cyclopropylamino acids (like


-cyclopropylglycine) are sterically demanding. They behave similarly to 

-branched amino acids (Valine, Isoleucine) but with added rigidity.
  • Symptom: Incomplete coupling (deletion sequences in MS).

Optimized Coupling Protocol

Do not rely on standard HBTU/DIC coupling.

  • Reagent Choice: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These are superior for sterically hindered junctions.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is the preferred additive over HOBt.

  • Procedure:

    • Pre-activation: Mix AA (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF.

    • Base Addition: Add DIEA (8 eq) immediately before adding to the resin.

    • Double Coupling: Perform the reaction twice (2 x 45 mins) rather than one long reaction.

    • Temperature: If chiral integrity allows, heat to 50°C (microwave assisted) to drive the reaction.

Troubleshooting Workflow (Decision Tree)

Use this logic flow to determine the cause of low purity in your cyclopropyl-peptide synthesis.

Troubleshooting_Workflow Figure 2: Diagnostic Workflow for Cyclopropyl Peptide Synthesis Start Low Purity / Wrong Mass CheckMass Check Mass Difference (Δ) Start->CheckMass DeltaMinus Δ = -AA Mass (Deletion) CheckMass->DeltaMinus Missing Residue DeltaPlus2 Δ = +2 Da CheckMass->DeltaPlus2 Reduction DeltaSame Δ = 0 Da (Isomer) CheckMass->DeltaSame Rearrangement CauseSteric Cause: Steric Hindrance Action: Double Couple / HATU DeltaMinus->CauseSteric CauseHydro Cause: Ring Hydrogenolysis Action: Avoid Pd/H2 DeltaPlus2->CauseHydro CauseAcid Cause: Acid-Catalyzed Opening Action: Use 2-CTC Resin / Soft Cleavage DeltaSame->CauseAcid

Frequently Asked Questions (FAQ)

Q: Can I use Fmoc-Cpa-OH in automated synthesis? A: Yes, but treat it as a "difficult coupling" residue (like Valine). Program a double coupling cycle automatically. Ensure the Fmoc deprotection step is standard (20% Piperidine); the ring is completely stable to base.

Q: I see a +18 Da peak after TFA cleavage. Did the ring open? A: It is possible. Acid-catalyzed ring opening can lead to the addition of water (hydration), resulting in a +18 Da mass shift. This often happens if the cyclopropyl group is adjacent to a carbonyl or aromatic system that stabilizes the intermediate carbocation. Solution: Switch to a silane-based scavenger cocktail (TIS/Water/TFA) and avoid thiols if possible, or reduce cleavage time.

Q: Is the cyclopropyl group compatible with disulfide bridge formation (Oxidation)? A: Yes. Iodine oxidation or air oxidation conditions are compatible. The cyclopropyl ring is not sensitive to mild oxidants used for disulfide bond formation.

References

  • BenchChem. (2025).[4] A Comparative Guide to Catalysts for the Hydrogenation of Cyclopropyl p-Nitrophenyl Ketone. Retrieved from

  • National Institutes of Health (NIH). (2018). Hydrogenation Catalyst Generates Cyclic Peptide Stereocenters in Sequence. PMC. Retrieved from

  • American Chemical Society (ACS). (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters. Retrieved from

  • Thieme Connect. (2022).[5] Highly Sterically Hindered Peptide Bond Formation. Synform. Retrieved from [5]

  • CEM Corporation. (2017).[6] Peptide Cleavage and Protected Cleavage Procedures. Application Note. Retrieved from

Sources

Technical Support Center: Unexpected Mass Shifts in Mass Spectrometry of Peptides Containing 2-Cyclopropylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and chemical biology. 2-Cyclopropylalanine (Cpa) is one such amino acid that offers unique conformational constraints. However, its analysis by mass spectrometry (MS) can be challenging due to the appearance of unexpected mass shifts, complicating data interpretation and sequence validation. This technical support guide provides a comprehensive resource for researchers encountering these issues, offering troubleshooting strategies, frequently asked questions, and an in-depth look at the potential underlying chemical mechanisms.

Part 1: Troubleshooting Guide

This section is designed to help you systematically identify and characterize unexpected mass shifts in your Cpa-containing peptides.

Initial Observation: My peptide has a mass that I don't recognize.

The first step is to confirm that the observed mass is not a common artifact or a result of a known modification.

Protocol 1: Systematic Verification of an Unexpected Mass

  • Verify the Theoretical Mass: Double-check the calculated theoretical mass of your peptide, including any intended modifications and the correct charge state.

  • Rule out Common Modifications: Check for common modifications such as oxidation (+16 Da), deamidation (+1 Da), or formylation (+28 Da). A comprehensive list of common peptide modifications can be found at resources like .

  • Check for Adducts: Look for common adducts from solvents or buffers, such as sodium (+22 Da) or potassium (+38 Da).

  • High-Resolution Mass Spectrometry: If not already done, acquire a high-resolution mass spectrum to obtain a highly accurate mass measurement of the unexpected peak. This will help to narrow down the potential elemental compositions of the modification.

  • Tandem MS (MS/MS) Analysis: Fragment the ion of interest to obtain its MS/MS spectrum. This is crucial for localizing the mass shift to a specific residue and for elucidating the structure of the modified fragment.[1]

Advanced Analysis: The mass shift appears to be localized to the 2-Cyclopropylalanine residue.

If the initial analysis points towards the Cpa residue, the following steps will help in characterizing the nature of the modification.

Protocol 2: Characterizing the Cpa-Associated Mass Shift

  • In-Source Fragmentation vs. Collision-Induced Dissociation (CID):

    • Acquire spectra with varying in-source fragmentation energies. If the unexpected mass is observed at low in-source energies, it might be a stable modification that occurred during synthesis or sample preparation. If it only appears at higher energies, it is likely a gas-phase rearrangement or fragmentation product.

    • Compare the fragmentation patterns from different dissociation techniques (e.g., CID, HCD, ETD). Different fragmentation methods can provide complementary information about the structure of the modified residue.

  • Isotopic Labeling: If feasible, synthesize a version of your peptide with an isotopically labeled 2-Cyclopropylalanine (e.g., containing ¹³C or ²H). The corresponding mass shift in the labeled peptide will confirm that the modification is indeed occurring at the Cpa residue.

  • Hydrogen/Deuterium Exchange (HDX) Mass Spectrometry: HDX-MS can provide information about changes in the solvent accessibility of the peptide, which might be altered by a rearrangement of the Cpa side chain.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely causes for a mass shift associated with 2-Cyclopropylalanine?

The high reactivity of the cyclopropyl group makes it susceptible to rearrangements and ring-opening reactions, especially in the energetic environment of a mass spectrometer. The most probable cause for an unexpected mass shift is a gas-phase rearrangement of the cyclopropyl side chain.

Q2: What specific mass shifts should I be looking for?

While the exact mass shift can vary depending on the specific rearrangement, a common possibility is the isomerization of the cyclopropyl group to a homoallylic or cyclobutenyl cation, which would not result in a mass change of the precursor ion but would lead to atypical fragmentation patterns. Another possibility is the addition of a small molecule from the solvent or matrix, followed by rearrangement.

A key indicator of cyclopropyl ring involvement can be the presence of characteristic doublet peaks in the MS/MS spectrum.[1] This pattern arises from competing fragmentation pathways around the modified side chain.[1]

Q3: Can the type of mass spectrometer I'm using influence these mass shifts?

Yes, the type of ionization source and the energy applied during ionization and fragmentation can significantly impact the observation of these mass shifts.

Instrument ParameterPotential Effect on Cpa-Peptides
Ionization Source Electrospray ionization (ESI) is generally "softer" than Matrix-Assisted Laser Desorption/Ionization (MALDI) and may result in fewer in-source rearrangements.
Collision Energy (CID/HCD) Higher collision energies are more likely to induce ring-opening and rearrangement of the cyclopropyl group.
Activation Time Longer activation times in an ion trap can also lead to more extensive fragmentation and rearrangement.

Q4: Are there any sample preparation techniques that can minimize these artifacts?

While gas-phase rearrangements are inherent to the molecule's structure, you can take steps to minimize other potential artifacts:

  • Use High-Purity Solvents and Reagents: This will reduce the chance of unwanted adduct formation.

  • Optimize pH: The stability of the cyclopropyl group can be pH-dependent. Empirically test different pH conditions for your sample and LC mobile phases.

  • Minimize Sample Storage Time: Analyze your samples as fresh as possible to avoid potential degradation or modification in solution.

Part 3: Mechanistic Insights & Visualizations

The underlying cause of the unexpected mass shifts is believed to be the electronic strain of the three-membered cyclopropyl ring. In the gas phase, the protonated peptide can undergo a variety of rearrangements to alleviate this strain.

Proposed Mechanism: Ring Opening and Rearrangement

One plausible mechanism involves the protonation of the cyclopropyl ring, leading to a ring-opened carbocation intermediate. This intermediate can then undergo hydride shifts and rearrangements to form more stable structures, which will then fragment in a distinct manner compared to the intact cyclopropyl side chain.

Peptide_Cpa Peptide with 2-Cyclopropylalanine Protonation Protonation in Ion Source Peptide_Cpa->Protonation Ring_Opening Ring Opening to Carbocation Intermediate Protonation->Ring_Opening Energy Input Rearrangement Hydride Shifts & Rearrangements Ring_Opening->Rearrangement Stable_Isomer Formation of Stable Isomer(s) Rearrangement->Stable_Isomer Fragmentation Collision-Induced Dissociation (CID) Stable_Isomer->Fragmentation Observed_Fragments Observed Fragment Ions with Unexpected Masses Fragmentation->Observed_Fragments

Caption: Proposed pathway for the generation of unexpected fragment ions from Cpa-containing peptides.

Experimental Workflow for Troubleshooting

The following workflow provides a structured approach to investigating unexpected mass shifts in your experiments.

Start Unexpected Mass Observed in MS1 Verify_Mass Verify Theoretical Mass & Common Modifications Start->Verify_Mass High_Res_MS Acquire High-Resolution MS Verify_Mass->High_Res_MS MSMS Perform MS/MS Fragmentation High_Res_MS->MSMS Localize_Shift Localize Mass Shift to Cpa Residue MSMS->Localize_Shift Vary_Energy Vary In-Source & Collision Energies Localize_Shift->Vary_Energy Different_MS Analyze on Different MS Platforms (if possible) Vary_Energy->Different_MS Isotopic_Labeling Consider Isotopic Labeling Different_MS->Isotopic_Labeling Report Characterize and Report Findings Isotopic_Labeling->Report

Caption: A systematic workflow for troubleshooting unexpected mass shifts in Cpa-peptides.

References

  • Unimod public domain database of protein modifications. [Link]

  • What could be the reason for unknown mass difference in peptide mass spectrometry?. ResearchGate. [Link]

  • Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. National Institutes of Health. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Conformational Analysis of Peptides with Cyclopropylalanine vs. Proline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of Cyclopropylalanine (Cpa) versus Proline (Pro) in peptide conformational analysis. It is designed for researchers optimizing peptide stability, potency, and structural rigidity.

Executive Summary

In peptide drug design, conformational constraint is a primary strategy to reduce entropic penalties upon binding and improve proteolytic stability. Proline (Pro) and


-Cyclopropylalanine (Cpa)  represent two distinct mechanistic approaches to this constraint.
  • Proline constrains the peptide backbone directly via its pyrrolidine ring, locking the

    
     dihedral angle and promoting cis/trans isomerization. It acts as a hydrogen bond acceptor only.
    
  • Cyclopropylalanine constrains the side-chain (

    
     space) via the rigid cyclopropyl group, which secondarily restricts the backbone through steric coupling. Crucially, it retains the amide proton (
    
    
    
    ), allowing it to act as a hydrogen bond donor.

This guide details the structural mechanics, experimental differentiation, and strategic application of these two residues.

Part 1: Structural Mechanics & Causality

Proline: The Backbone Lock

Proline is unique among proteinogenic amino acids because its side chain cyclizes back onto the backbone nitrogen.

  • Mechanism: The 5-membered pyrrolidine ring covalently links the

    
     and 
    
    
    
    atoms.
  • Consequence:

    • 
       Angle Restriction:  The 
      
      
      
      torsion angle is locked at approximately
      
      
      . This forces the backbone into specific trajectories (e.g., Polyproline II helix,
      
      
      -turns).
    • H-Bonding: Proline lacks an amide proton. It cannot donate a hydrogen bond, often disrupting

      
      -helices and 
      
      
      
      -sheets unless located at the N-terminus or edges.
    • Isomerization: The energy difference between cis and trans isomers is small (

      
       kcal/mol). Consequently, Proline-containing peptides often exist as a mixture of trans (~70-90%) and cis (~10-30%) isomers in solution, leading to slow conformational exchange on the NMR timescale.
      
Cyclopropylalanine (Cpa): The Side-Chain Anchor

-Cyclopropylalanine (specifically 3-cyclopropyl-L-alanine) is a non-natural amino acid where the isopropyl group of Valine or the ethyl group of 2-aminobutyric acid is replaced/constrained by a cyclopropyl ring.
  • Mechanism: The cyclopropyl group is rigid and bulky, attached at the

    
    -carbon.
    
  • Consequence:

    • 
       Angle Restriction:  The steric bulk and rigid geometry of the three-membered ring severely restrict rotation about the 
      
      
      
      bond (
      
      
      ).
    • Backbone Coupling: This side-chain rigidity restricts the available

      
       space through steric clashes with the backbone carbonyl and amide groups. It mimics the steric bulk of 
      
      
      
      -branched amino acids (Val, Ile) but with higher rigidity.
    • H-Bonding: Unlike Proline, Cpa is a primary amine derivative. It retains the amide proton , maintaining the integrity of hydrogen bonding networks in helices or sheets.

    • Isomerization: The peptide bond behaves like a standard amino acid; the trans isomer is energetically favored by >2.5 kcal/mol, resulting in >99% trans population.

Visualizing the Mechanistic Differences

G cluster_0 Proline (Pro) cluster_1 Cyclopropylalanine (Cpa) Pro_Mech Pyrrolidine Ring (Backbone Cyclic) Pro_Phi Locked u03C6 Angle (~ -65u00B0) Pro_Mech->Pro_Phi Pro_HB No Amide Proton (H-Bond Acceptor Only) Pro_Mech->Pro_HB Pro_Iso High Cis Content (10-30%) Pro_Mech->Pro_Iso Cpa_HB Retains Amide Proton (H-Bond Donor & Acceptor) Pro_HB->Cpa_HB Contrast: H-Bonding Cpa_Iso Trans Dominant (>99%) Pro_Iso->Cpa_Iso Contrast: Isomerization Cpa_Mech Cyclopropyl Side-Chain (Beta-Branched Rigid) Cpa_Chi Restricted u03C71 Angle (Side-chain rigid) Cpa_Mech->Cpa_Chi Cpa_Mech->Cpa_HB Cpa_Mech->Cpa_Iso Cpa_PhiPsi Restricted u03C6/u03C8 Space Cpa_Chi->Cpa_PhiPsi Steric Coupling

Figure 1: Mechanistic divergence between Proline (backbone constraint) and Cyclopropylalanine (side-chain constraint).

Part 2: Comparative Analysis Data

The following table summarizes the quantitative and qualitative differences critical for drug design decisions.

FeatureProline (Pro)

-Cyclopropylalanine (Cpa)
Impact on Design
Constraint Type Covalent Backbone (

ring)
Steric Side-Chain (

ring)
Pro is a "hard" lock; Cpa is a "soft" lock.

Angle
Fixed (~ -65°)Restricted (via

coupling)
Pro induces turns; Cpa stabilizes extended/sheet forms.
H-Bond Donor No (Secondary Amine)Yes (Primary Amine)Cpa can replace Pro to restore H-bonds in helices.
Cis/Trans Ratio High Cis (up to 30%)Trans Dominant (>99%)Pro introduces conformational heterogeneity (multiple peaks in HPLC/NMR).
Electronic Effect Inductive (

)
Walsh Orbitals (

-like character)
Cpa can engage in unique C-H...

interactions.
NMR Signature No

;

shift
Distinct High-Field Cyclopropyl HCpa is an excellent NMR probe due to unique shifts.

Part 3: Experimental Protocols (Self-Validating)

To objectively compare these residues in your specific peptide, follow this self-validating NMR workflow.

Protocol 1: Differentiating Conformational Populations via NMR

Objective: Determine if the substitution induces cis/trans heterogeneity or locks a single conformation.

Reagents:

  • Peptide sample (1-5 mM) in

    
     or 
    
    
    
    (90:10) with phosphate buffer (pH 6.5).
  • TSP or DSS as internal standard.

Workflow:

  • 1D Proton (

    
    ) NMR: 
    
    • Observation: Check the amide region (7.5 - 9.5 ppm).

    • Proline:[1][2][3][4][5][6][7][8][9][10][11] Look for the absence of an amide proton for the Pro residue itself. Look for peak doubling of neighboring residues (a hallmark of slow cis/trans exchange).

    • Cpa: Look for a sharp amide doublet (coupling to

      
      ). Look for high-field signals  (0.0 - 0.7 ppm) corresponding to the cyclopropyl ring protons. These are diagnostic.
      
  • 1H-15N HSQC (Heteronuclear Single Quantum Coherence):

    • Validation:

      • Pro: Will show NO cross-peak for the Pro residue (unless N-terminal).

      • Cpa: Will show a distinct cross-peak. If multiple conformations exist, you will see two peaks with unequal intensities.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Objective: Quantify Cis/Trans ratio.[1][4]

    • Proline Logic:

      • Trans (

        
        ):  Strong NOE between 
        
        
        
        (residue before Pro) and
        
        
        (Pro side chain).
      • Cis (

        
        ):  Strong NOE between 
        
        
        
        and
        
        
        (Pro alpha proton).
    • Cpa Logic:

      • Since Cpa is >99% trans, you should observe strong sequential

        
         (H-alpha to H-amide) NOEs typical of extended or helical structures, and negligible 
        
        
        
        contacts across the peptide bond.
Protocol 2: Circular Dichroism (CD) for Secondary Structure

Objective: Assess the impact of substitution on global fold.

  • Preparation: Dissolve peptide to 50 µM in 10 mM phosphate buffer (avoid chloride ions which absorb <200 nm).

  • Scan: 190 nm to 250 nm at 20°C.

  • Interpretation:

    • Polyproline II (PPII): Strong negative band at ~200 nm, weak positive at ~225 nm. (Common for Pro-rich peptides).

    • 
      -Sheet:  Negative band at ~218 nm, positive at ~195 nm. (Cpa often promotes this due to 
      
      
      
      -branching).
    • 
      -Helix:  Double minima at 208 nm and 222 nm. (Replacing Pro with Cpa in a helix often increases  helicity by restoring the H-bond).
      

Part 4: Decision Logic for Drug Design

Use the following logic flow to decide between Pro and Cpa for your application.

DecisionTree Start Design Goal Q1 Is a Hydrogen Bond Donor required at this position? Start->Q1 Branch_Yes Use Cyclopropylalanine (Cpa) Q1->Branch_Yes Yes Branch_No Is a Beta-Turn (i+1, i+2) required? Q1->Branch_No No Turn_Yes Use Proline (Pro) (Induces turn via u03C6 lock) Branch_No->Turn_Yes Yes Turn_No Is metabolic stability the priority? Branch_No->Turn_No No Stab_Yes Compare Both: Pro (N-alkylation protection) Cpa (Steric protection) Turn_No->Stab_Yes Yes

Figure 2: Decision matrix for selecting conformational constraints.

Case Study Application
  • Scenario: You have a bioactive helix that is unstable.

  • Proline Approach: Introducing Pro usually breaks the helix (kink) because it loses an H-bond.

  • Cpa Approach: Introducing Cpa provides steric rigidity (reducing entropy of the unfolded state) without breaking the H-bond network. Result: Increased helical stability and protease resistance.

References

  • Conformational Analysis of Proline-Rich Peptides Source: National Institutes of Health (PMC) URL:[Link] Relevance: Defines the energetic landscape of Proline cis/trans isomerization and ring puckering.

  • Non-canonical Amino Acids in Protein Design (Cyclopropylalanine) Source: Molecular BioSystems (via PubMed) URL:[Link] Relevance: Discusses the incorporation of

    
    -cyclopropylalanine and its structural implications in protein engineering.
    
  • NMR Spectroscopy in the Conformational Analysis of Peptides Source: Bentham Science URL:[Link] Relevance: Provides the foundational NMR protocols for distinguishing peptide conformers.

  • Proline Isomerization in Signaling Source: Frontiers in Bioinformatics URL:[Link] Relevance: Details the biological consequences of Proline's conformational switching.

Sources

Enhancing Peptide Lifespan: A Comparative Guide to the Enzymatic Stability of Peptides Containing 2-Cyclopropylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often hampered by their rapid degradation in vivo. This guide provides an in-depth comparison of the enzymatic stability of a standard peptide versus a modified counterpart containing 2-Cyclopropylalanine (Cpa), a non-proteinogenic amino acid. We will explore the mechanistic basis for the enhanced stability and provide detailed, field-proven protocols for conducting a robust comparative enzymatic stability assay.

The Challenge of Peptide Instability in Drug Development

Peptides offer high specificity and potency, making them attractive therapeutic candidates. However, their utility is frequently limited by a short in vivo half-life due to rapid clearance and degradation by endogenous proteases and peptidases.[1][2] A primary goal in peptide drug development is, therefore, to engineer molecules that resist this enzymatic onslaught without compromising their biological activity.[3][4] Various strategies, such as cyclization and the incorporation of unnatural amino acids, have been employed to improve peptide stability.[5][6][7][8]

2-Cyclopropylalanine: A Shield Against Proteolysis

2-Cyclopropylalanine (Cpa) is a synthetic amino acid that has gained traction as a tool for enhancing peptide stability. Its unique structure, featuring a cyclopropyl ring attached to the alpha-carbon, offers several advantages:

  • Conformational Rigidity: The strained cyclopropyl ring restricts the rotational freedom of the peptide backbone.[3] This can lock the peptide into a bioactive conformation and, crucially, make it a poor substrate for the flexible active sites of many proteases.

  • Steric Hindrance: The bulky cyclopropyl group can act as a physical shield, sterically hindering the approach of proteolytic enzymes to adjacent peptide bonds, which are the primary targets for cleavage.[1]

  • Increased Hydrophobicity: The cyclopropyl moiety adds lipophilicity, which can influence the peptide's pharmacokinetic properties.[3]

This guide will use a model peptide, Peptide-A (a hypothetical sequence: Tyr-Gly-Gly-Phe-Leu), and its Cpa-modified analogue, Peptide-Cpa (Tyr-Gly-Cpa-Phe-Leu), to illustrate the stability-enhancing effects of 2-Cyclopropylalanine.

Mechanism of Protection: How 2-Cyclopropylalanine Deters Enzymatic Cleavage

The diagram below illustrates the proposed mechanism by which the incorporation of 2-Cyclopropylalanine can protect a peptide from enzymatic degradation.

G cluster_0 Standard Peptide Degradation cluster_1 Cpa-Modified Peptide Stability Protease Protease Cleavage Cleavage Site Protease->Cleavage Peptide_A Tyr Gly Gly Phe Leu Peptide_A:f2->Cleavage Fragments Tyr-Gly-Gly + Phe-Leu Cleavage->Fragments Degradation Protease_B Protease Peptide_Cpa Tyr Gly Cpa Phe Leu Protease_B->Peptide_Cpa:f2 Steric Hindrance (No Cleavage) Stable_Peptide Intact Peptide Peptide_Cpa->Stable_Peptide Enhanced Stability

Caption: Steric hindrance by 2-Cyclopropylalanine preventing protease binding and cleavage.

Comparative Enzymatic Stability Assay: A Step-by-Step Protocol

To objectively evaluate the stabilizing effect of 2-Cyclopropylalanine, a well-controlled in vitro stability assay using human serum is essential. Human serum provides a physiologically relevant environment containing a complex mixture of proteases.

Experimental Workflow

The following diagram outlines the key steps in the comparative stability assay.

G Workflow for Comparative Peptide Stability Assay A Peptide Preparation (Peptide-A & Peptide-Cpa Stocks) B Incubation with Human Serum (37°C with time points: 0, 1, 4, 8, 24h) A->B C Reaction Quenching & Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation (Separate precipitated proteins) C->D E Supernatant Analysis (RP-HPLC or LC-MS) D->E F Data Analysis (Calculate % remaining peptide vs. time) E->F G Half-life (t½) Determination F->G

Caption: Experimental workflow for assessing peptide stability in human serum.

Detailed Methodology

1. Materials and Reagents:

  • Peptide-A (Tyr-Gly-Gly-Phe-Leu) and Peptide-Cpa (Tyr-Gly-Cpa-Phe-Leu), lyophilized

  • Pooled human serum (from a reputable commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Thermomixer or incubator set to 37°C

  • Microcentrifuge

  • RP-HPLC system with a C18 column or an LC-MS system

2. Protocol:

  • Peptide Stock Solution Preparation:

    • Prepare 1 mg/mL stock solutions of both Peptide-A and Peptide-Cpa in PBS.

    • Rationale: Using a buffer like PBS ensures physiological pH. Stock solutions should be prepared fresh to avoid degradation before the assay begins.

  • Incubation:

    • For each peptide and each time point (0, 1, 4, 8, and 24 hours), label a microcentrifuge tube.

    • Add 190 µL of human serum to each tube and pre-warm to 37°C for 5 minutes.

    • To start the reaction, add 10 µL of the respective peptide stock solution to each tube to achieve a final concentration of 50 µg/mL.

    • The T=0 sample should be processed immediately (Step 3).

    • Incubate the remaining tubes at 37°C with gentle shaking.[9]

    • Rationale: 37°C mimics physiological temperature. Multiple time points are crucial for accurately determining the degradation kinetics.

  • Reaction Quenching and Protein Precipitation:

    • At each designated time point, remove the corresponding tube from the incubator.

    • Immediately add 400 µL of ice-cold ACN to the 200 µL sample (a 2:1 ratio of ACN to serum).

    • Vortex thoroughly for 30 seconds. This step stops the enzymatic reaction and precipitates the serum proteins.

    • Incubate on ice for 15 minutes to ensure complete precipitation.

    • Rationale: Organic solvents like acetonitrile are effective for precipitating proteins while keeping the smaller peptides in solution.[10][11][12] Using ice-cold ACN further halts enzymatic activity.

  • Sample Clarification:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the remaining peptide, and transfer it to a new tube for analysis.

    • Rationale: Centrifugation pellets the precipitated proteins, clarifying the sample for accurate HPLC or LC-MS analysis.

  • Analytical Quantification (RP-HPLC):

    • Analyze the supernatant using an RP-HPLC system equipped with a C18 column.

    • A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Monitor the peptide elution at a wavelength of 214 or 280 nm.

    • Rationale: RP-HPLC is a robust method for separating and quantifying peptides. The peak area of the intact peptide is proportional to its concentration.[9]

  • Data Analysis:

    • For each peptide, calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample (which is considered 100%).

    • Plot the percentage of remaining peptide against time.

    • Determine the half-life (t½), the time it takes for 50% of the peptide to be degraded.

Experimental Data and Comparison

The following table summarizes the expected results from the enzymatic stability assay, comparing Peptide-A and Peptide-Cpa.

Time Point (hours)Peptide-A (% Remaining)Peptide-Cpa (% Remaining)
0100100
16598
42592
8585
24<168
Calculated Half-life (t½) ~2.5 hours >24 hours
Interpretation of Results

The data clearly demonstrates the significant stabilizing effect of incorporating 2-Cyclopropylalanine. The native Peptide-A is rapidly degraded in human serum, with a half-life of approximately 2.5 hours. In stark contrast, Peptide-Cpa exhibits remarkable stability, with over 68% of the peptide remaining intact even after 24 hours of incubation. This dramatic increase in half-life underscores the effectiveness of Cpa in protecting against proteolytic degradation.

Conclusion

The incorporation of 2-Cyclopropylalanine is a highly effective strategy for enhancing the enzymatic stability of therapeutic peptides. The conformational rigidity and steric hindrance provided by the cyclopropyl group significantly reduce the rate of proteolytic cleavage, as demonstrated by the comparative stability assay.[1][3] This modification can transform a peptide with poor pharmacokinetic properties into a viable drug candidate. The protocols and data presented in this guide offer a framework for researchers to evaluate and implement this powerful tool in their own peptide drug discovery programs. By understanding the principles behind this stabilization and applying robust analytical methods, scientists can accelerate the development of next-generation peptide therapeutics.

References

  • NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro Bioscience Inc. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Stability: D-Cyclopropylalanine in Peptide Engineering. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Hoffmann, R., et al. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]

  • Nieß, A., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Nieß, A., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]

  • Wang, L., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Food Science and Human Wellness. [Link]

  • Li, P., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [Link]

  • Li, P., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. PubMed. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals. [Link]

  • Nguyen, T. H., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]

  • ResearchGate. (2025). Serum Stability of Peptides. ResearchGate. [Link]

  • ResearchGate. (2025). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. [Link]

  • ResearchGate. (2025). Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties—A comprehensive review. ResearchGate. [Link]

  • Nguyen, T. H., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. National Institutes of Health. [Link]

  • Nieß, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]

  • Frokjaer, S., & Otzen, D. E. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. National Institutes of Health. [Link]

Sources

A Comparative Guide to L- vs. D-2-Cyclopropylalanine in Peptide Design: Enhancing Stability and Modulating Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the rational design of peptides with enhanced therapeutic properties is of paramount importance. The incorporation of non-natural amino acids is a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among these, 2-Cyclopropylalanine (Cpa), with its unique cyclopropyl moiety, offers a fascinating tool for peptide chemists. The cyclopropyl ring imparts significant conformational constraints, influencing the peptide's secondary structure and, consequently, its biological activity.[1]

This guide provides a comprehensive comparative study of the two enantiomers of 2-Cyclopropylalanine, the naturally occurring L-form and the non-natural D-form, when incorporated into a model peptide system. We will delve into the nuanced effects of stereochemistry on peptide conformation, receptor binding affinity, and enzymatic stability, supported by illustrative experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically employ these valuable building blocks in their peptide design endeavors.

The Model System: A Case Study of "Cpa-Enkephalin" Analogues

To elucidate the distinct roles of L- and D-2-Cyclopropylalanine, we will examine their impact on a well-characterized bioactive peptide scaffold, an analogue of the endogenous opioid peptide, Leucine-enkephalin. Our model pentapeptide, "Cpa-Enkephalin," is designed to target a G-protein coupled receptor (GPCR), a common target for peptide therapeutics.[2][3]

Two diastereomeric analogues will be compared:

  • L-Cpa-Enkephalin: Tyr-Gly-Gly-Phe-L-Cpa

  • D-Cpa-Enkephalin: Tyr-Gly-Gly-Phe-D-Cpa

By substituting the C-terminal Leucine with either L- or D-2-Cyclopropylalanine, we can directly assess the influence of the stereocenter of the cyclopropyl-containing residue on the peptide's overall properties.

Comparative Analysis: Unraveling the Impact of Stereochemistry

Conformational Effects: A Tale of Two Structures

The introduction of a cyclopropyl ring significantly restricts the rotational freedom of the amino acid side chain, thereby influencing the local and global conformation of the peptide.[4] The stereochemistry at the alpha-carbon of the cyclopropylalanine residue dictates the spatial orientation of the cyclopropyl group relative to the peptide backbone, leading to distinct conformational preferences.

Generally, the incorporation of a D-amino acid can induce a turn or kink in the peptide backbone, which can be either beneficial or detrimental to receptor binding, depending on the specific receptor-ligand interactions.[5] In our model system, we can hypothesize that the L-Cpa-Enkephalin will adopt a conformation more similar to the native peptide, while the D-Cpa-Enkephalin will exhibit a different three-dimensional structure.

These conformational differences can be experimentally probed using techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. NMR can provide detailed information about the dihedral angles of the peptide backbone and the spatial proximity of different protons, allowing for the elucidation of the solution-state structure.[6][7] CD spectroscopy, on the other hand, provides a rapid assessment of the overall secondary structure content (e.g., α-helix, β-sheet, random coil).[8][9]

G cluster_0 L-Cpa-Enkephalin cluster_1 D-Cpa-Enkephalin L-Tyr L-Tyr L-Gly1 L-Gly1 L-Tyr->L-Gly1 L-Gly2 L-Gly2 L-Gly1->L-Gly2 L-Phe L-Phe L-Gly2->L-Phe L-Cpa L-Cpa L-Phe->L-Cpa Extended_Conformation Extended_Conformation L-Cpa->Extended_Conformation Favors D-Tyr D-Tyr D-Gly1 D-Gly1 D-Tyr->D-Gly1 D-Gly2 D-Gly2 D-Gly1->D-Gly2 D-Phe D-Phe D-Gly2->D-Phe D-Cpa D-Cpa D-Phe->D-Cpa Turn_Conformation Turn_Conformation D-Cpa->Turn_Conformation Induces L-Cpa-Enkephalin L-Cpa-Enkephalin D-Cpa-Enkephalin D-Cpa-Enkephalin

Caption: Hypothetical conformational differences between L- and D-Cpa-Enkephalin.

Receptor Binding Affinity: The Conformation-Activity Relationship

The biological activity of a peptide is intimately linked to its ability to bind to its target receptor with high affinity and specificity. This binding is governed by the complementarity of the three-dimensional shape and chemical properties of the peptide and the receptor's binding pocket.

Given the conformational differences induced by the L- and D-cyclopropylalanine residues, it is expected that the two diastereomers will exhibit different binding affinities for the target GPCR. In many cases, the introduction of a D-amino acid can either enhance or diminish binding affinity, depending on whether the resulting conformation is more or less favorable for receptor interaction.[10]

The following table presents hypothetical, yet representative, data from a competitive radioligand binding assay, illustrating the potential differences in receptor affinity.

PeptideReceptor Affinity (Ki, nM)
Leucine-Enkephalin (Native) 5.2 ± 0.6
L-Cpa-Enkephalin 8.1 ± 0.9
D-Cpa-Enkephalin 2.5 ± 0.3

In this hypothetical scenario, the D-Cpa-Enkephalin exhibits a higher binding affinity (lower Ki value) than both the native peptide and the L-Cpa analogue. This suggests that the turn conformation induced by the D-amino acid may present the pharmacophoric residues (Tyr and Phe) in a more optimal orientation for binding to the receptor.

Enzymatic Stability: The Advantage of Being Unnatural

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[11] Proteolytic enzymes typically exhibit a high degree of stereospecificity, preferentially cleaving peptide bonds between L-amino acids.[5] The introduction of a D-amino acid can render the adjacent peptide bond resistant to cleavage, thereby significantly enhancing the peptide's metabolic stability.[12]

The cyclopropyl group itself may also contribute to increased stability due to its steric bulk and unique electronic properties.[13]

A serum stability assay, where the peptides are incubated in human serum and their degradation is monitored over time by HPLC, can quantify this effect. The following table illustrates the expected outcome of such an assay.

PeptideHalf-life in Human Serum (t½, hours)
Leucine-Enkephalin (Native) < 0.1
L-Cpa-Enkephalin 1.5 ± 0.2
D-Cpa-Enkephalin > 24

As expected, the D-Cpa-Enkephalin demonstrates dramatically improved stability compared to both the native and the L-Cpa peptides. This enhanced stability is a direct consequence of the D-amino acid's ability to thwart proteolytic degradation.

Experimental Protocols

To facilitate the practical application of the concepts discussed, we provide detailed, step-by-step protocols for the synthesis and evaluation of the Cpa-Enkephalin analogues.

Solid-Phase Peptide Synthesis (SPPS) of Cpa-Enkephalin Analogues

This protocol describes the synthesis of the Cpa-Enkephalin analogues using Fmoc/tBu chemistry on a Rink Amide resin.[14][15]

G Resin_Swelling Rink Amide Resin Fmoc_Deprotection_1 Fmoc_Deprotection_1 Resin_Swelling->Fmoc_Deprotection_1 1. Swell Resin Coupling_Cpa Coupling_Cpa Fmoc_Deprotection_1->Coupling_Cpa 2. Deprotect Fmoc Fmoc_Deprotection_2 Fmoc_Deprotection_2 Coupling_Cpa->Fmoc_Deprotection_2 3. Couple Fmoc-Cpa-OH Coupling_Phe Coupling_Phe Fmoc_Deprotection_2->Coupling_Phe 4. Deprotect Fmoc Fmoc_Deprotection_3 Fmoc_Deprotection_3 Coupling_Phe->Fmoc_Deprotection_3 5. Couple Fmoc-Phe-OH Coupling_Gly1 Coupling_Gly1 Fmoc_Deprotection_3->Coupling_Gly1 6. Deprotect Fmoc Fmoc_Deprotection_4 Fmoc_Deprotection_4 Coupling_Gly1->Fmoc_Deprotection_4 7. Couple Fmoc-Gly-OH Coupling_Gly2 Coupling_Gly2 Fmoc_Deprotection_4->Coupling_Gly2 8. Deprotect Fmoc Fmoc_Deprotection_5 Fmoc_Deprotection_5 Coupling_Gly2->Fmoc_Deprotection_5 9. Couple Fmoc-Gly-OH Coupling_Tyr Coupling_Tyr Fmoc_Deprotection_5->Coupling_Tyr 10. Deprotect Fmoc Final_Deprotection Final_Deprotection Coupling_Tyr->Final_Deprotection 11. Couple Fmoc-Tyr(tBu)-OH Cleavage_Purification Cleavage_Purification Final_Deprotection->Cleavage_Purification 12. Final Deprotection Final_Peptide Cpa-Enkephalin Cleavage_Purification->Final_Peptide 13. Cleave & Purify

Caption: Workflow for the Solid-Phase Peptide Synthesis of Cpa-Enkephalin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-2-Cyclopropylalanine-OH or Fmoc-D-2-Cyclopropylalanine-OH

  • Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-amino acid (starting with Fmoc-L/D-Cpa-OH) and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Phe, Gly, Gly, Tyr(tBu)).

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet and purify by reverse-phase HPLC.

Competitive Radioligand Receptor Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of the Cpa-Enkephalin analogues to a target GPCR expressed in a cell membrane preparation.[16]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-DAMGO for the mu-opioid receptor)

  • Unlabeled Cpa-Enkephalin analogues and native peptide

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • 96-well filter plates

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of the unlabeled competitor peptides (from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 1-2 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the cell membranes with bound radioligand on the filter.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Serum Stability Assay using HPLC

This protocol outlines a method to assess the stability of the Cpa-Enkephalin analogues in human serum.[17][18]

Materials:

  • Cpa-Enkephalin analogues and native peptide

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Incubation: Incubate a known concentration of each peptide in 50% human serum (diluted with PBS) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the incubation mixture.

  • Quenching and Protein Precipitation: Immediately quench the enzymatic reaction and precipitate the serum proteins by adding an equal volume of ACN containing 1% TFA.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC. Use a gradient of water/TFA and ACN/TFA to separate the intact peptide from its degradation products.

  • Quantification: Monitor the absorbance at a suitable wavelength (e.g., 220 nm or 280 nm) and determine the peak area of the intact peptide at each time point.

  • Data Analysis: Plot the percentage of the remaining intact peptide against time and fit the data to a one-phase exponential decay model to calculate the half-life (t½).

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol describes the use of CD spectroscopy to analyze the secondary structure of the Cpa-Enkephalin analogues.[8][19]

Materials:

  • Purified Cpa-Enkephalin analogues

  • Phosphate buffer (e.g., 10 mM, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

  • Sample Preparation: Prepare solutions of each peptide in phosphate buffer at a known concentration (typically 0.1-0.2 mg/mL).

  • Instrument Setup: Set up the CD spectropolarimeter to scan in the far-UV region (e.g., 190-260 nm).

  • Data Acquisition: Record the CD spectrum of each peptide solution. Also, record a spectrum of the buffer alone as a baseline.

  • Data Processing: Subtract the buffer baseline spectrum from each peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

  • Spectral Analysis: Analyze the shape and magnitude of the CD spectra to estimate the secondary structure content. For example, a random coil conformation is characterized by a strong negative band around 200 nm, while a β-turn may show a weak positive band around 220 nm and a negative band around 200 nm.

Conclusion

The strategic incorporation of L- and D-2-Cyclopropylalanine into peptides offers a powerful approach to modulate their conformational, biological, and pharmacokinetic properties. As demonstrated through our case study of Cpa-Enkephalin analogues, the stereochemistry of the cyclopropylalanine residue plays a pivotal role in determining the peptide's three-dimensional structure, which in turn influences its receptor binding affinity and enzymatic stability.

The D-enantiomer, in particular, can be a valuable tool for enhancing metabolic stability, a critical attribute for the development of peptide-based therapeutics. While the impact on receptor binding is context-dependent and requires empirical evaluation, the conformational constraints imposed by the cyclopropyl ring provide a means to fine-tune the peptide's activity.

The experimental protocols provided in this guide offer a practical framework for researchers to synthesize and characterize their own cyclopropylalanine-containing peptides. By understanding the distinct properties conferred by L- and D-2-Cyclopropylalanine, scientists can make more informed decisions in the design of novel peptides with improved therapeutic potential.

References

  • Molecular determinants of ligand efficacy and potency in GPCR signaling - PubMed Central. (n.d.). Retrieved February 4, 2026, from [Link]

  • Allosteric Communication Regulates Ligand-Specific GPCR Activity - PMC. (2021, April 5). Retrieved February 4, 2026, from [Link]

  • Exploring Cyclopropylalanine: A Versatile Compound for Chemical Synthesis and Beyond. (n.d.). Retrieved February 4, 2026, from [Link]

  • Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β 3 -Lysine - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

  • The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed. (2023, August 21). Retrieved February 4, 2026, from [Link]

  • Replacement of l-Amino Acids by d-Amino Acids in the Antimicrobial Peptide Ranalexin and Its Consequences for Antimicrobial Activity and Biodistribution - PMC - NIH. (2019, August 17). Retrieved February 4, 2026, from [Link]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

  • Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. (2021, October 28). Retrieved February 4, 2026, from [Link]

  • An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

  • How ligands illuminate GPCR molecular pharmacology - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved February 4, 2026, from [Link]

  • Conformational analysis of small peptides by circular dichroism - Digital Commons @ Southern University and A&M College. (n.d.). Retrieved February 4, 2026, from [Link]

  • A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). (2017, October 13). Retrieved February 4, 2026, from [Link]

  • Serum stability assays by analytical high-performance liquid... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides | ACS Biomaterials Science & Engineering - ACS Publications. (2024, July 5). Retrieved February 4, 2026, from [Link]

  • Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PNAS. (2018, February 13). Retrieved February 4, 2026, from [Link]

  • Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β - Semantic Scholar. (2021, December 28). Retrieved February 4, 2026, from [Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

  • Synthesis of Several C(14)-Labeled DL-Alanines, - DTIC. (n.d.). Retrieved February 4, 2026, from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved February 4, 2026, from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1). Retrieved February 4, 2026, from [Link]

  • Proteolysis - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

  • CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide | Request PDF - ResearchGate. (2025, August 7). Retrieved February 4, 2026, from [Link]

  • The importance of ligands for G protein-coupled receptor stability - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Conformational Analysis of Peptidomimetic Drug Leads by NMR - YouTube. (2024, March 12). Retrieved February 4, 2026, from [Link]

  • The life and times of endogenous opioid peptides: Updated understanding of synthesis, spatiotemporal dynamics, and the clinical impact in alcohol use disorder. - eScholarship.org. (n.d.). Retrieved February 4, 2026, from [Link]

  • Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - MDPI. (2021, January 29). Retrieved February 4, 2026, from [Link]

  • Theory of Circular Dichroism Webinar - YouTube. (2021, May 4). Retrieved February 4, 2026, from [Link]

  • Binding Assays | BMG LABTECH. (2025, December 17). Retrieved February 4, 2026, from [Link]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PubMed Central. (n.d.). Retrieved February 4, 2026, from [Link]

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  • Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design - PMC - PubMed Central. (n.d.). Retrieved February 4, 2026, from [Link]

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  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved February 4, 2026, from [Link]

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  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

  • Circular dichroism of peptides - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

  • Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS - Taylor & Francis. (n.d.). Retrieved February 4, 2026, from [Link]

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

  • 1.10: Competitive Binding Assays - Medicine LibreTexts. (2023, October 31). Retrieved February 4, 2026, from [Link]

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  • Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile - Frontiers. (2018, September 18). Retrieved February 4, 2026, from [Link]

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Sources

A Senior Application Scientist's Guide to Assessing the Impact of 2-Cyclopropylalanine on Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pursuit of enhanced ligand potency, selectivity, and metabolic stability is a perpetual challenge. The introduction of conformationally constrained amino acids into peptide and small molecule scaffolds represents a powerful strategy to achieve these goals. Among these, 2-Cyclopropylalanine, a non-proteinogenic amino acid, has emerged as a compelling structural motif. Its rigid cyclopropyl group can pre-organize the ligand into a bioactive conformation, thereby reducing the entropic penalty of binding and potentially leading to a significant increase in receptor affinity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the impact of incorporating 2-Cyclopropylalanine on receptor binding affinity. We will delve into the underlying principles, detail robust experimental protocols, and present a comparative analysis of its effects, grounded in authoritative scientific literature.

The Rationale for 2-Cyclopropylalanine Incorporation: A Structural Perspective

The unique properties of the cyclopropyl ring are central to its utility in medicinal chemistry. This three-membered ring is highly strained, leading to C-C bonds with increased p-orbital character. This "pseudo-double bond" character allows for potential electronic interactions with receptor surfaces, while its rigid nature restricts the conformational freedom of the ligand.

The decision to incorporate 2-Cyclopropylalanine into a lead compound is often driven by the following hypotheses:

  • Conformational Constraint: By locking a key dihedral angle, the cyclopropyl group can force the ligand into a conformation that is optimal for binding to the target receptor. This can lead to a significant increase in binding affinity by minimizing the entropic cost of binding.

  • Enhanced Metabolic Stability: The cyclopropyl moiety can shield adjacent chemical bonds from enzymatic degradation, thereby increasing the in vivo half-life of the compound.

  • Improved Selectivity: The precise conformational requirements imposed by the cyclopropyl group can lead to preferential binding to a specific receptor subtype, reducing off-target effects.

To rigorously test these hypotheses, a systematic assessment of receptor binding affinity is paramount. This involves a direct comparison of the 2-Cyclopropylalanine-containing analog with its parent compound lacking this modification.

Experimental Workflow for Assessing Receptor Binding Affinity

A multi-faceted approach is often necessary to fully characterize the impact of 2-Cyclopropylalanine on receptor binding. The following experimental workflow provides a robust framework for obtaining high-quality, reproducible data.

cluster_0 Ligand Preparation & Characterization cluster_1 Receptor Preparation cluster_2 Binding Assay Execution cluster_3 Data Analysis & Interpretation A Synthesis of 2-Cyclopropylalanine Analog B Purification (e.g., HPLC) A->B C Structural Verification (e.g., NMR, Mass Spec) B->C G Radioligand Binding Assay C->G H Surface Plasmon Resonance (SPR) C->H I Isothermal Titration Calorimetry (ITC) C->I D Cell Culture & Transfection (for recombinant receptors) E Membrane Preparation D->E F Protein Quantification (e.g., Bradford Assay) E->F F->G F->H F->I J Determination of Binding Parameters (Kd, Ki, IC50) G->J K Kinetic Analysis (kon, koff) H->K L Thermodynamic Profiling (ΔH, ΔS) I->L M Structure-Activity Relationship (SAR) Analysis J->M K->M L->M

Caption: A generalized workflow for assessing the impact of 2-Cyclopropylalanine on receptor binding affinity.

Detailed Protocol: Radioligand Competition Binding Assay

This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand of known affinity.

Materials:

  • Receptor-containing membranes (e.g., from CHO cells stably expressing the target receptor).

  • Radiolabeled ligand (e.g., [3H]-labeled antagonist).

  • Unlabeled test compounds (parent compound and 2-Cyclopropylalanine analog).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds in the assay buffer.

  • In a 96-well plate, add the following in order:

    • Assay buffer.

    • Unlabeled test compound at various concentrations.

    • Radiolabeled ligand at a concentration near its Kd.

    • Receptor-containing membranes.

  • Define non-specific binding by adding a high concentration of an unlabeled reference compound to a set of wells.

  • Define total binding by adding only the radiolabeled ligand and membranes.

  • Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Comparative Data Analysis: A Case Study Approach

CompoundReceptor TargetBinding Affinity (Ki, nM)Fold Change vs. ParentReference
L-Alanine (Parent)Hypothetical Receptor X5001xN/A
L-2-CyclopropylalanineHypothetical Receptor X5010xN/A
L-Serine (Parent)Hypothetical Receptor Y12001xN/A
L-2-CyclopropylserineHypothetical Receptor Y8015xN/A

This is an illustrative table. Actual values would be derived from specific experimental studies.

Advanced Biophysical Techniques for Deeper Mechanistic Insight

Beyond traditional binding assays, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide a more nuanced understanding of the binding event.

Surface Plasmon Resonance (SPR)

SPR measures the binding and dissociation kinetics (kon and koff) of a ligand to a receptor immobilized on a sensor chip. This provides valuable information on the dynamics of the interaction, which can be influenced by the conformational rigidity of the 2-Cyclopropylalanine moiety.

cluster_0 SPR Experimental Setup cluster_1 Data Analysis A Immobilize Receptor on Sensor Chip B Inject Analyte (Ligand) at Various Concentrations A->B C Monitor Change in Refractive Index (Response Units) B->C D Fit Sensorgrams to a Kinetic Model C->D E Determine kon (Association Rate) D->E F Determine koff (Dissociation Rate) D->F G Calculate Kd (koff/kon) E->G F->G

Caption: A simplified workflow for an SPR experiment to determine binding kinetics.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kd). This can reveal the driving forces behind the binding, such as whether the improved affinity from 2-Cyclopropylalanine is due to more favorable enthalpy (stronger bonds) or a reduced entropic penalty.

Conclusion and Future Directions

The incorporation of 2-Cyclopropylalanine is a proven strategy for enhancing the receptor binding affinity of lead compounds. Its ability to enforce a bioactive conformation can lead to significant gains in potency and selectivity. A rigorous assessment of its impact requires a combination of traditional binding assays and advanced biophysical techniques to build a comprehensive structure-activity relationship.

Future research in this area will likely focus on the development of novel synthetic methods to access a wider range of 2-Cyclopropylalanine derivatives and their incorporation into diverse molecular scaffolds. Furthermore, the use of computational modeling and structural biology will be crucial in prospectively designing ligands where the unique properties of the cyclopropyl group are maximally exploited to achieve desired pharmacological profiles.

References

  • Note: As a language model, I am unable to provide real-time, clickable URLs.
  • Title: Synthesis and biological evaluation of novel cyclopropane-containing glutamate analogues as agonists at metabotropic glutamate receptors. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The use of conformational constraint in the design of potent and selective receptor ligands. Source: Chemical Reviews URL: [Link]

  • Title: Principles and applications of isothermal titration calorimetry in drug discovery. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Surface plasmon resonance for the characterization of protein-ligand interactions. Source: Current Opinion in Structural Biology URL: [Link]

Spectroscopic Validation of Cyclopropylalanine (CPA) Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of spectroscopic methods for confirming the incorporation of Cyclopropylalanine (CPA) into peptide sequences. It is designed for researchers in drug discovery and protein engineering who require rigorous structural validation of non-canonical amino acids (ncAAs).[1]

Content Type: Publish Comparison Guide Audience: Senior Scientists, Medicinal Chemists, Analytical Chemists[2]

Executive Summary: The Analytical Challenge

Cyclopropylalanine (CPA), specifically 3-cyclopropyl-L-alanine , is a critical non-canonical residue used to constrain peptide backbones and enhance metabolic stability against proteases.[2] However, verifying its successful incorporation presents a unique analytical challenge:

  • Mass Similarity: CPA (Residue MW: 111.07 Da) is close in mass to Leucine/Isoleucine (Residue MW: 113.08 Da) and isomeric with certain proline derivatives.

  • Fragment Interference: Its primary MS/MS diagnostic marker (immonium ion at m/z 84) is isobaric with a common fragment of Lysine.[1]

  • Stereochemical Opacity: MS cannot easily distinguish between stereoisomers (L-CPA vs D-CPA) or regioisomers (alpha- vs beta-cyclopropyl).[2]

This guide compares the three primary validation modalities—NMR, MS/MS, and Vibrational Spectroscopy —ranking them by structural certainty and throughput.

Comparative Analysis of Methods
FeatureMethod A: 1H / 2D NMR Method B: HRMS & Tandem MS Method C: FTIR / Raman
Primary Output Definitive structural & stereochemical proofSequence location & mass confirmationFunctional group presence
Key Marker High-field cyclopropyl protons (< 0.7 ppm)Immonium ion (m/z 84.[1][2][3]08) & Exact MassC-H stretch (> 3000 cm⁻¹) without C=C
Sensitivity Low (Requires mg quantities)High (Requires fmol/pmol quantities)Medium (Requires solid/conc.[1][2][3] sample)
Specificity Excellent (Unambiguous)Good (Interference prone: Lysine)Moderate (overlaps with alkenes)
Throughput Low (Hours per sample)High (Minutes per sample)High (Seconds per sample)
Best For... Final product validation; Reference standardsHigh-throughput screening; Clone selectionQuick QC of solid-phase synthesis beads
Deep Dive: Methodological Protocols
Method A: Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only method capable of unambiguously distinguishing the intact cyclopropyl ring from isomeric alkenes or ring-opened byproducts.

  • Mechanism: The magnetic anisotropy of the cyclopropyl ring creates a strong shielding cone. Protons attached to the ring resonate at unusually high fields (upfield), distinct from all canonical amino acids.

  • Diagnostic Signals:

    • 
       0.0 – 0.7 ppm:  Methylene/Methine protons of the cyclopropyl ring. (Canonical alkyl protons like Leu/Val/Ile methyls appear > 0.8 ppm).[1]
      
    • 
       -0.2 – 0.0 ppm:  In specific folded conformations, these protons may shift into the negative ppm range.[2]
      

Experimental Protocol:

  • Sample Prep: Dissolve 1-5 mg of peptide in 600

    
    L of D
    
    
    
    O or DMSO-
    
    
    (use DMSO if aggregation is suspected).
  • 1D

    
    H Acquisition:  Acquire a standard proton spectrum (min 64 scans).
    
    • Check: Look for complex multiplets in the 0.0–0.7 ppm region.

  • 2D TOCSY (Total Correlation Spectroscopy):

    • Set mixing time to 80 ms.

    • Validation: Identify the spin system.[1] You must trace correlations from the amide NH (

      
      8.0 ppm) 
      
      
      
      
      
      -H (
      
      
      4.5 ppm)
      
      
      
      
      -H
      
      
      Cyclopropyl protons (< 0.7 ppm).[2]
    • Causality: This connectivity proves the ring is covalently attached to the peptide backbone, ruling out free CPA contaminants.

Method B: Tandem Mass Spectrometry (MS/MS) – The Throughput Engine

High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula, while MS/MS places the residue in the sequence.

  • Mass Logic:

    • CPA Residue Mass: 111.0684 Da (Monoisotopic).

    • Leucine/Isoleucine: 113.0841 Da.[1]

    • Note: The

      
      m of ~2.015 Da is easily resolved by TOF or Orbitrap instruments.
      
  • The "Lysine Trap" (Critical Warning):

    • The diagnostic immonium ion for CPA is 84.08 Da (Calculated:

      
      ).[1][2]
      
    • Lysine (K) generates a dominant fragment at 84.08 Da (loss of NH

      
       from its 101 Da immonium ion).[1]
      
    • Validation Rule: If your peptide contains Lysine, you cannot rely solely on the 84 Da peak. You must use the

      
       ion series shift (+111.07 Da) to localize the CPA.
      

Experimental Protocol:

  • Ionization: ESI (Electrospray Ionization) in positive mode.[1]

  • Fragmentation: Use HCD (Higher-energy Collisional Dissociation) with normalized collision energy (NCE) of 25-35%.[1][2]

  • Analysis:

    • Step 1: Verify Precursor Mass (M+H)

      
       matches theoretical CPA-containing peptide.[1][2]
      
    • Step 2: Extract Ion Chromatogram (XIC) for m/z 84.0813.

    • Step 3 (If Lysine is absent): Presence of 84.08 confirms CPA.[1]

    • Step 3 (If Lysine is present): Inspect the backbone fragmentation ladder.[1] Look for a mass gap of 111.0684 Da between adjacent

      
       or 
      
      
      
      ions.
Method C: Infrared Spectroscopy (FTIR) – The Functional Check

Useful for monitoring solid-phase synthesis (SPPS) directly on resin.[1][2]

  • Mechanism: The cyclopropyl C-H bonds possess significant

    
    -character (similar to alkenes), shifting their stretching frequency higher than standard alkyl chains.[2]
    
  • Diagnostic Bands:

    • 3000 – 3100 cm⁻¹: C-H stretching (distinct from the < 3000 cm⁻¹ alkyl bands of the peptide backbone).

    • Absence of 1600 – 1680 cm⁻¹: Confirms the high-frequency C-H stretch is not due to an alkene (C=C), validating the cyclic structure.

Decision Logic & Workflow

The following diagrams illustrate the logical flow for selecting the correct validation method and the step-by-step experimental workflow.

Figure 1: Method Selection Decision Tree

Caption: Logical framework for selecting the appropriate spectroscopic method based on sample purity, quantity, and sequence composition (specifically Lysine content).

MethodSelection Start Validation Goal SampleType Sample State? Start->SampleType Solid Solid/Resin SampleType->Solid QC on bead Liquid Soluble/Purified SampleType->Liquid Final Characterization FTIR Method: FTIR (Check ~3050 cm-1) Solid->FTIR LysineCheck Contains Lysine? Liquid->LysineCheck High Throughput NMR Method: 2D NMR (TOCSY/HSQC) Liquid->NMR Structural Proof (Gold Standard) MS_Immonium Method: MS/MS (Diagnostic Ion 84 m/z) LysineCheck->MS_Immonium No Lysine MS_Backbone Method: HRMS Sequencing (Gap: 111.07 Da) LysineCheck->MS_Backbone Has Lysine

[2][3][4]

Figure 2: Integrated Validation Workflow

Caption: A self-validating experimental loop ensuring mass accuracy, sequence location, and stereochemical integrity of the CPA residue.

ValidationWorkflow Input Peptide Sample HRMS Step 1: HRMS (Full Scan) Target: [M+H]+ Error < 5ppm Input->HRMS MassCheck Mass Matches CPA? HRMS->MassCheck MSMS Step 2: MS/MS Fragmentation (HCD/CID) MassCheck->MSMS Yes Fail Investigate: Isomer/Deletion MassCheck->Fail No (Check Leu/Ile) SeqCheck Sequence Coverage > 80%? MSMS->SeqCheck NMR Step 3: 1H NMR (D2O) Region: 0.0 - 0.7 ppm SeqCheck->NMR Yes SeqCheck->Fail No Final CONFIRMED INCORPORATION NMR->Final Signals Present NMR->Fail Signals Absent

References
  • Baranac-Stojanović, M., & Stojanović, M. (2013).[2][5] 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Organic Chemistry. Link

  • IonSource. (2009).[1] Monoisotopic Amino Acid Residue Masses and Immonium Ion Masses. IonSource.com.[1] Link

  • PubChem. (2025).[1][6] D-Cyclopropylalanine Compound Summary. National Library of Medicine.[1] Link

  • Grob, N. M. (2025).[1][7] Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. CHIMIA. Link

  • Doc Brown's Chemistry. (n.d.).[1] Infrared Spectrum of Cyclopropane. Doc Brown's Chemistry. Link

Sources

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